L-Ccg-I
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-HZLVTQRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017616 | |
| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-93-9 | |
| Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Ccg-I: A Potent Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-1-carboxycyclopropyl-glycine (L-Ccg-I) is a conformationally restricted analog of glutamate that has emerged as a potent and valuable tool in the study of metabotropic glutamate receptors (mGluRs). Primarily characterized as a high-affinity agonist for Group II mGluRs, with a notable nanomolar potency at the mGluR2 subtype, this compound also exhibits activity at Group III mGluRs. Its mechanism of action revolves around the activation of these G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades, most notably the inhibition of adenylyl cyclase. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate its use in research and drug development.
Mechanism of Action
This compound exerts its effects by binding to and activating specific subtypes of metabotropic glutamate receptors. These receptors are class C GPCRs, characterized by a large extracellular Venus flytrap domain where the agonist binds. Upon binding of this compound, the receptor undergoes a conformational change, which in turn activates a coupled heterotrimeric G-protein.
Primary Target: Group II and III Metabotropic Glutamate Receptors
This compound is a potent agonist for Group II mGluRs, which includes mGluR2 and mGluR3, and also demonstrates activity at Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8)[1][2]. The primary signaling pathway for both Group II and Group III mGluRs is through the activation of the Gi/Go family of G-proteins[3].
The activation of the Gi/Go protein by an this compound-bound receptor leads to the dissociation of the Gαi/o subunit from the Gβγ subunit complex. The GTP-bound Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[4][5]. The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.
Secondary Target: Group I Metabotropic Glutamate Receptors
Evidence also suggests that this compound can act on Group I mGluRs (mGluR1 and mGluR5)[4]. The activation of these receptors is coupled to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Downstream Effects
The modulation of these signaling pathways by this compound can have various physiological consequences, including:
-
Presynaptic Inhibition: Activation of presynaptic Group II and III mGluRs often leads to a reduction in neurotransmitter release.
-
Modulation of Neuronal Excitability: Through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunit, this compound can cause hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.
-
Regulation of Synaptic Plasticity: By influencing intracellular signaling cascades, this compound can play a role in long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data
The following table summarizes the known potency and efficacy of this compound at various metabotropic glutamate receptor subtypes.
| Receptor Subtype | Agonist Potency (EC/IC50) | Assay Type | Reference |
| mGluR1 | ~160 µM (EC50) | Phosphoinositide Hydrolysis | [5] |
| mGluR2 | 0.3 nM (EC50) | Not Specified | [4] |
| mGluR2/3 | 0.2 ± 0.1 µM (IC50) | Forskolin-stimulated cAMP accumulation | [5] |
| mGluR4 | Characteristic inhibition of forskolin-stimulated cAMP | cAMP Accumulation | [4] |
| Group III mGluRs | Dose-dependent reduction of field potentials | Electrophysiology | [2] |
Experimental Protocols
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the functional activity of this compound at Gi/Go-coupled mGluRs by measuring the inhibition of adenylyl cyclase activity.
3.1.1. Materials
-
Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
[3H]-adenine
-
Stimulation buffer (e.g., Krebs-Henseleit buffer)
-
Forskolin
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Dowex and alumina columns
-
Scintillation fluid and counter
3.1.2. Protocol
-
Cell Culture and Labeling: Plate cells in 24-well plates. Once confluent, incubate the cells with [3H]-adenine in serum-free medium for 2 hours to label the intracellular ATP pool.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15 minutes at 37°C.
-
Termination and Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
Chromatographic Separation: Separate [3H]-cAMP from [3H]-ATP by sequential column chromatography using Dowex and alumina columns.
-
Quantification: Elute the [3H]-cAMP and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the forskolin-stimulated cAMP accumulation and calculate the IC50 value for this compound.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates to determine the activity of this compound at Gq/11-coupled mGluRs.
3.2.1. Materials
-
Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)
-
[3H]-myo-inositol
-
LiCl
-
This compound
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
3.2.2. Protocol
-
Cell Labeling: Plate cells and label with [3H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Extraction of Inositol Phosphates: Neutralize the cell extracts and apply them to Dowex anion-exchange columns.
-
Elution and Quantification: Wash the columns and elute the total inositol phosphates with a high-salt buffer. Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Calculate the fold increase in inositol phosphate accumulation over basal levels and determine the EC50 value for this compound.
Electrophysiological Recording in Hippocampal Slices
This protocol is used to assess the effect of this compound on synaptic transmission in a native brain circuit.
3.3.1. Materials
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
-
This compound
3.3.2. Protocol
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Elicit fEPSPs by delivering stimuli at a low frequency (e.g., 0.05 Hz) and establish a stable baseline recording for at least 20 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration and record the change in the fEPSP slope or amplitude.
-
Washout: After observing the effect, wash out the drug by perfusing with normal aCSF to check for reversibility.
-
Data Analysis: Normalize the fEPSP slope/amplitude to the baseline period and plot the time course of the drug effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflows for studying this compound.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of cyclic AMP formation by putative metabotropic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ccg-I: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cyclopropyl-carboxy-glycine-I (L-Ccg-I) is a conformationally restricted analog of glutamate that has emerged as a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). First isolated from the seeds of Blighia sapida, this naturally occurring amino acid has garnered significant interest within the neuroscience and drug development communities. Its rigid structure provides valuable insights into the pharmacophore of group II mGluRs, and its selective activation of these receptors presents therapeutic opportunities for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and biological activity of this compound, with a focus on detailed experimental protocols and the elucidation of its signaling pathways.
Discovery and Natural Occurrence
This compound, chemically known as (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, was first isolated from the seeds of the akee fruit, Blighia sapida. This discovery identified a novel, naturally occurring excitatory amino acid with a unique cyclopropane-constrained structure.
Enantioselective Synthesis
The asymmetric synthesis of this compound has been achieved with high enantiomeric excess. The following protocol is adapted from the work of Chavan et al. (2003).[1]
Experimental Protocol: Enantioselective Synthesis of this compound
This synthesis utilizes a chiral auxiliary to control the stereochemistry of the final product.
Step 1: Synthesis of the γ-Bromo-α,β-unsaturated Ester
-
Materials: Commercially available starting materials and reagents.
-
Procedure: A solution of the appropriate starting materials is reacted to yield the γ-bromo-α,β-unsaturated ester.
Step 2: Michael-induced Ring Closure (MIRC) Reaction
-
Materials: γ-bromo-α,β-unsaturated ester, glycine anion equivalent, natural menthol as a chiral auxiliary.
-
Procedure: The γ-bromo-α,β-unsaturated ester is reacted with a glycine anion equivalent in the presence of natural menthol. This single step enantioselectively generates the three chiral centers of this compound. The reaction typically yields this compound with an enantiomeric excess (ee) of up to 94%.
Step 3: Purification
-
Procedure: The crude product is purified using standard chromatographic techniques to yield pure this compound.
Biological Activity and Pharmacology
This compound is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It also exhibits activity at group III mGluRs.
Quantitative Data on Biological Activity
| Receptor Subtype | Agonist Activity (EC50/Ki) | Reference |
| mGluR2 | 0.3 nM (EC50) | [2] |
| mGluR3 | Active, but less potent than at mGluR2 | [3] |
| Group III mGluRs | Active, depresses A/C synaptic transmission | [4] |
Signaling Pathways
This compound exerts its effects by activating group II and group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).
Activation of group II mGluRs by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels.
References
- 1. Enantioselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 3. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
The Role of L-Ccg-I in Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ccg-I, a conformationally restricted analog of glutamate, has emerged as a critical pharmacological tool for the investigation of neuronal plasticity. As a potent agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), this compound is instrumental in elucidating the molecular mechanisms that underpin synaptic modifications. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application, and a forward-looking perspective on its utility in neuroscience research and drug development.
Introduction to this compound and Neuronal Plasticity
Neuronal plasticity, the capacity of the nervous system to modify its structure and function in response to experience, is the cellular basis of learning and memory.[1][2] The primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy.[3][4][5][6][7] Glutamate, the principal excitatory neurotransmitter in the central nervous system, plays a pivotal role in initiating these plastic changes through its interaction with a variety of receptors.[8][9]
This compound, or (2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine, is a selective and potent agonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[10] Unlike ionotropic receptors, mGluRs modulate neuronal excitability and synaptic transmission through G-protein-coupled signaling cascades.[11][12] The specific action of this compound on the mGluR2/3 subfamily allows researchers to dissect the contribution of these presynaptic receptors to synaptic plasticity, particularly in the induction of LTD.[13] This guide explores the molecular pathways engaged by this compound and its quantifiable effects on synaptic function.
Mechanism of Action
This compound exerts its influence on neuronal plasticity primarily through the activation of presynaptically located group II mGluRs. Its high affinity, particularly for mGluR2 (EC₅₀ = 0.3 nM), makes it a powerful tool for studying this receptor subfamily.[14] However, it is crucial to note that at higher concentrations, this compound can also activate group III mGluRs, a factor that requires careful consideration in experimental design.[15][16]
Core Signaling Pathway
Group II mGluRs are coupled to the Gαi/o class of G-proteins. The binding of this compound to these receptors initiates a signaling cascade that has profound effects on neurotransmitter release.
-
Receptor Activation: this compound binds to the extracellular domain of presynaptic mGluR2 or mGluR3.
-
G-Protein Coupling: This binding event induces a conformational change, activating the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[14]
-
Modulation of Presynaptic Machinery: The reduction in cAMP levels decreases the activity of downstream effectors like Protein Kinase A (PKA), which in turn modulates the function of voltage-gated calcium channels and components of the synaptic vesicle release machinery. The ultimate effect is a reduction in the probability of neurotransmitter (glutamate) release from the presynaptic terminal.
Induction of Long-Term Depression (LTD)
The activation of presynaptic mGluR2/3 by this compound is a key mechanism for inducing one form of LTD. This is particularly well-documented at hippocampal mossy fiber-CA3 synapses and in the nucleus accumbens.[13]
The application of this compound can depress synaptic transmission and, significantly, occlude LTD that would normally be induced by low-frequency electrical stimulation.[13] This occlusion suggests that this compound acts on the same underlying cellular machinery responsible for this type of synaptic plasticity. Evidence for the presynaptic expression of this this compound-induced LTD includes an observed increase in the paired-pulse facilitation (PPF) ratio, which is consistent with a decreased probability of neurotransmitter release.[13][15][16]
Quantitative Data Presentation
The effects of this compound have been quantified across various experimental paradigms. The following tables summarize key findings to facilitate comparison.
| Parameter | Concentration / Dose | Measured Effect | Brain Region / Model | Reference |
| Inhibition of fEPSP | 10 µM | 8 ± 4% reduction | Hippocampal CA3 (A/C fibers) | [15][16] |
| 100 µM | 32 ± 4% reduction | Hippocampal CA3 (A/C fibers) | [15][16] | |
| 300 µM | 38 ± 7% reduction | Hippocampal CA3 (A/C fibers) | [15][16] | |
| Paired-Pulse Facilitation | 100 µM | Concomitant Increase | Hippocampal CA3 (A/C fibers) | [15][16] |
| Behavioral Acquisition | 500 nmol (i.c.v.) | Impaired acquisition | Morris Water Maze (Rats) | [8] |
| 5 nmol (i.c.v.) | No effect | Morris Water Maze (Rats) | [8] |
| Receptor Subtype | Parameter | Value | Preparation | Reference |
| mGluR2 | EC₅₀ | 0.3 nM | mGluR2-expressing cells | [14] |
| mGlu2 | EC₅₀ | 0.49 µM | mGlu2-expressing CHO cells | [10] |
| mGlu3 | EC₅₀ | 0.44 µM | mGlu3-expressing CHO cells | [10] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involving this compound.
Electrophysiology in Acute Hippocampal Slices
This protocol is designed to measure the effect of this compound on synaptic transmission and LTD at the associational-commissural (A/C) synapses in the CA3 region of the hippocampus.
1. Slice Preparation:
-
Anesthetize and decapitate a young adult Wistar rat in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate A/C fibers.
-
Place a glass recording microelectrode (filled with aCSF) in the stratum radiatum of CA3c to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli every 30 seconds (0.033 Hz) at an intensity that evokes 50% of the maximal fEPSP response.
3. Drug Application and LTD Induction:
-
After establishing a stable baseline recording for at least 20 minutes, switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 10-300 µM).[15][16]
-
Record the effect of this compound on the fEPSP slope for 20-30 minutes.
-
To test for occlusion of LTD, first apply this compound, then apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) and observe if further depression occurs.
-
Perform a washout by perfusing with standard aCSF to observe the reversibility of the drug's effect.
Crude Synaptosome Preparation
This protocol provides a method for isolating synaptosomes (resealed nerve terminals) to study presynaptic mechanisms.[17][18]
1. Tissue Homogenization:
-
Euthanize a rat and rapidly dissect the brain region of interest (e.g., cortex, hippocampus). All subsequent steps should be performed on ice or at 4°C.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4, supplemented with protease and phosphatase inhibitors) using a Dounce glass-Teflon homogenizer (approx. 9-12 strokes at 900 rpm).[17][19]
2. Differential Centrifugation:
-
Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes to pellet nuclei and cellular debris (Pellet P1).[17]
-
Carefully collect the supernatant (S1) and transfer it to new tubes.
-
Centrifuge the S1 fraction at 12,000-17,000 x g for 15-20 minutes.[17][20] The resulting supernatant (S2) contains light membranes and cytosol, while the pellet (P2) is the crude synaptosomal fraction.
3. (Optional) Purification:
-
For higher purity, resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous Ficoll or sucrose density gradient.[19][20]
-
Centrifuge at high speed (e.g., 50,000-90,000 x g) for 30-90 minutes.
-
Synaptosomes will collect at the interface between specific gradient layers (e.g., between 0.8 M and 1.2 M sucrose).[20]
-
Collect the synaptosomal fraction, dilute it with buffer, and pellet it by centrifugation for further use in release assays or Western blotting.
Conclusion and Future Directions
This compound is an indispensable agonist for probing the function of group II metabotropic glutamate receptors in neuronal plasticity. Its ability to selectively activate the Gαi/o-coupled pathway that leads to a presynaptic form of long-term depression has provided profound insights into the molecular regulation of synaptic strength. The quantitative data clearly demonstrate a dose-dependent inhibition of synaptic transmission, which is mechanistically linked to a reduction in presynaptic release probability.
While this compound is a powerful tool, researchers must remain cognizant of its potential to activate group III mGluRs at higher concentrations, which could confound data interpretation.[15][16] Future research should focus on leveraging this knowledge to develop even more selective mGluR2 and mGluR3 agonists. Such compounds would not only advance our fundamental understanding of synaptic plasticity but also hold therapeutic promise for neurological and psychiatric disorders characterized by aberrant glutamatergic signaling, such as anxiety, depression, and schizophrenia. Further investigation into the downstream effectors of the mGluR2/3 signaling cascade will be crucial for identifying novel targets for drug development aimed at modulating cognitive function and synaptic health.
References
- 1. The cellular and molecular basis of in vivo synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neurogranin Regulates Metaplasticity [frontiersin.org]
- 3. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Long-term_potentiation [bionity.com]
- 5. Long-term depression - Wikipedia [en.wikipedia.org]
- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. This compound | 117857-93-9 [sigmaaldrich.cn]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Presynaptic long-term plasticity [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Synaptic Transmission with L-CCG-I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I) has emerged as a valuable pharmacological tool for the nuanced investigation of synaptic transmission. Initially characterized as a selective agonist for group II metabotropic glutamate receptors (mGluRs), recent evidence has revealed its potent activity at group III mGluRs, particularly in modulating presynaptic glutamate release. This technical guide provides a comprehensive overview of the use of this compound in neuropharmacological research, with a focus on its application in studying synaptic plasticity in the hippocampus. We present quantitative data on its effects, detailed experimental protocols for its use in electrophysiological studies, and a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers employing this compound to dissect the intricate mechanisms of synaptic communication.
Introduction to this compound and its Role in Synaptic Transmission
This compound is a conformationally restricted analog of glutamate, a characteristic that confers its specificity for certain subtypes of metabotropic glutamate receptors. While it was initially utilized to probe the function of group II mGluRs, a significant body of research has now established its role as a potent agonist at group III mGluRs. This dual activity, with a notable efficacy at group III receptors, makes this compound a powerful tool for differentiating between synaptic pathways that express these distinct receptor subtypes.
In the hippocampus, a brain region critical for learning and memory, group II and group III mGluRs are differentially distributed. For instance, group II mGluRs are predominantly expressed at mossy fiber synapses onto CA3 pyramidal cells, whereas group III mGluRs are found at the associational-commissural (A/C) synapses in the same region. This differential expression allows researchers to use this compound to selectively modulate synaptic transmission at A/C synapses, thereby isolating and studying their specific contributions to hippocampal circuitry. The primary effect of this compound at these synapses is the depression of synaptic transmission, a consequence of the activation of presynaptic group III mGluRs.[1]
Quantitative Data on the Effects of this compound
The application of this compound induces a dose-dependent and reversible reduction in synaptic strength at associational-commissural synapses in the hippocampal CA3 region. This effect is attributed to the activation of group III mGluRs. The following table summarizes the key quantitative findings from electrophysiological studies.
| Concentration (μM) | Reduction of A/C Field Potential (%) | Paired-Pulse Facilitation (PPF) | Antagonist Blockade (MSOP, 100 μM) |
| 10 | 8 ± 4 | Increased | - |
| 100 | 32 ± 4 (p < 0.001) | Increased | Reduced to 9 ± 4% inhibition (p < 0.05) |
| 300 | 38 ± 7 (p < 0.05) | Increased | - |
Data adapted from Kirschstein et al., 2004.[1] The increase in paired-pulse facilitation is consistent with a presynaptic mechanism of action, suggesting that this compound reduces the probability of neurotransmitter release.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on synaptic transmission in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Animal Anesthesia and Decapitation: Anesthetize a rodent (e.g., Wistar rat) in accordance with institutional animal care and use committee guidelines. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.
-
Incubation and Recovery: Transfer the slices to a holding chamber containing standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.5 MgCl2, 2.5 CaCl2) saturated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.[2][3][4][5]
Electrophysiological Recordings
-
Slice Placement: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Electrode Placement: Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate the associational-commissural fibers. Place a recording electrode filled with aCSF in the stratum radiatum of CA3b to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Evoke fEPSPs by delivering constant current pulses (e.g., 0.1 ms duration) every 20 seconds. Adjust the stimulus intensity to elicit a response that is approximately 50% of the maximal amplitude. Record a stable baseline for at least 20 minutes before drug application.[3][4]
Preparation and Application of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in deionized water. This stock solution can be stored at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations (e.g., 10, 100, 300 μM).
-
Drug Application: Switch the perfusion from the control aCSF to the aCSF containing this compound. Record the fEPSPs for a sufficient duration (e.g., 20-30 minutes) to observe the full effect of the drug.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for at least 30 minutes.
Data Analysis
-
fEPSP Slope Measurement: Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalization: Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
Paired-Pulse Facilitation (PPF): To assess presynaptic effects, deliver paired pulses of stimulation at a short inter-stimulus interval (e.g., 50 ms). Calculate the PPF ratio as the slope of the second fEPSP divided by the slope of the first fEPSP. An increase in the PPF ratio is indicative of a decrease in the probability of neurotransmitter release.[6][7][8][9]
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the effects of this compound on synaptic transmission.[10][11][12][13][14]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects on synaptic transmission primarily through the activation of presynaptic group III metabotropic glutamate receptors. These receptors are coupled to Gi/o proteins. The activation of this G-protein-coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
Caption: this compound signaling pathway at the presynaptic terminal.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to investigate the effects of this compound on synaptic transmission.
Caption: Experimental workflow for studying this compound effects.
Conclusion
This compound is a critical tool for the study of synaptic transmission, offering a means to selectively modulate group III mGluR-expressing synapses. Its ability to presynaptically depress synaptic transmission provides a powerful method for dissecting the functional roles of specific neural pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the fundamental mechanisms of neuronal communication and their implications in both health and disease. As our understanding of the diverse roles of mGluR subtypes continues to expand, the precise application of pharmacological agents like this compound will remain indispensable for advancing the frontiers of neuroscience.
References
- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genes2cognition.org [genes2cognition.org]
- 4. Slice electrophysiology [bio-protocol.org]
- 5. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 6. Factors affecting paired-pulse facilitation in hippocampal CA1 neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A paired-pulse facilitation analysis of long-term synaptic depression at excitatory synapses in rat hippocampal CA1 and CA3 regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in paired-pulse facilitation suggest presynaptic involvement in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating large-scale brain dynamics using field potential recordings: analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Preprocessing and analysis of spike and local field potential data - FieldTrip toolbox [fieldtriptoolbox.org]
- 14. Classification and analysis method of local field potentials recorded from rat somatosensory cortex [thesis.unipd.it]
A Technical Guide to the Preliminary Studies of L-CCG-I and Related Compounds in Neurodegeneration
Disclaimer: Initial searches for "L-Ccg-I" as a conjugate of L-Carnosine and N-acetylcysteine did not yield specific results in the existing scientific literature. The research detailed in this document pertains to the well-studied compound (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine , commonly abbreviated as This compound , which is a potent metabotropic glutamate receptor (mGluR) agonist. To comprehensively address the user's query, which also mentioned components associated with antioxidant properties, a separate section on the neuroprotective roles of L-Carnosine and N-Acetylcysteine (NAC) is included.
Part 1: The Role of this compound in Neurodegeneration
This compound is a conformationally restricted analog of glutamate, widely utilized as a pharmacological tool to investigate the function of metabotropic glutamate receptors.[1][2] Its neuroprotective potential stems from its ability to modulate glutamatergic neurotransmission, a key pathway implicated in excitotoxicity-driven neuronal death common to many neurodegenerative diseases.[3][4]
Mechanism of Action: mGluR Activation
This compound primarily acts as a potent agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[2][3] These receptors are G-protein coupled and negatively regulate adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action generally results in the reduction of presynaptic glutamate release, thereby dampening excessive excitatory signals that can lead to neuronal damage.
Interestingly, studies have revealed that this compound is not entirely selective. At higher concentrations, it also demonstrates agonist activity at Group III mGluRs (mGluR4, 6, 7, 8) and even some Group I mGluRs.[3][5] The activation of Group III mGluRs by this compound has been shown to depress synaptic transmission, contributing to its neuroprotective profile by reducing excitotoxicity.[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from preliminary studies of this compound.
Table 1: Receptor Binding and Agonist Activity of this compound
| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| mGluR2 | Agonist | 0.1 - 0.9 µM | [3] |
| mGluR3 | Agonist | 0.1 - 0.9 µM | [3] |
| Group I (mGluR1, 5) | Agonist | 2 - 9 µM | [3] |
| Group III (mGluR4,6,7,8) | Agonist | 2 - 9 µM |[3] |
Table 2: Electrophysiological and Behavioral Effects of this compound
| Experimental Model | Parameter Measured | Dose/Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Hippocampal Slices | Associational/Commissural Field Potentials | 10 µM | 8 ± 4% reduction | [5] |
| 100 µM | 32 ± 4% reduction | [5] | ||
| 300 µM | 38 ± 7% reduction | [5] | ||
| Morris Water Maze (Rats) | Acquisition of Task | 500 nmol (i.c.v.) | Clear impairment in learning | [1] |
| 5 nmol (i.c.v.) | No effect | [1] | ||
| NMDA Toxicity (Mouse Cortical Cultures) | Neuronal Protection | Not specified | Protective effect observed | [3] |
| Kainate Toxicity (Cultured Cortical Cells) | Neuronal Protection | Not specified | Protective effect observed |[3] |
Experimental Protocols
1. In Vitro Electrophysiology in Hippocampal Slices
-
Objective: To determine the effect of this compound on synaptic transmission.
-
Methodology:
-
Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from male Wistar rats.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA3 region. Associational-commissural (A/C) fibers are stimulated.
-
Drug Application: Slices are perfused with artificial cerebrospinal fluid (ACSF). This compound is bath-applied at concentrations ranging from 10 to 300 µM.
-
Data Analysis: The slope and amplitude of fEPSPs are measured before, during, and after drug application. Paired-pulse facilitation is also assessed to infer presynaptic mechanisms.
-
-
Reference: Adapted from Kirschstein T, et al., Neuropharmacology, 2004.[5]
2. In Vivo Behavioral Assessment: Morris Water Maze
-
Objective: To assess the effect of this compound on spatial learning and memory.
-
Methodology:
-
Animal Model: Young adult male Wistar rats are used.
-
Drug Administration: this compound (5, 50, or 500 nmol) or vehicle is injected intracerebroventricularly (i.c.v.) into the right lateral ventricle 30 minutes before each daily session.
-
Task: Rats are trained to find a hidden platform in a circular pool of water over five consecutive days.
-
Data Collection: Escape latency (time to find the platform) and swim path are recorded.
-
Data Analysis: Learning curves are generated by plotting the mean escape latency against the training day.
-
-
Reference: Adapted from Van der Staay FJ, et al., European Journal of Pharmacology, 1995.[1]
Part 2: Neuroprotective Roles of L-Carnosine and N-Acetylcysteine (NAC)
While distinct from this compound, L-Carnosine and its derivatives, along with N-Acetylcysteine (NAC), are highly relevant to neurodegeneration research due to their potent antioxidant and anti-inflammatory properties.[6][7][8]
Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
Neurodegenerative diseases are often characterized by chronic inflammation and oxidative stress.[7] Microglia, the brain's resident immune cells, can become over-activated and release pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage.
-
L-Carnosine and N-Acetyl Carnosine: These dipeptides act as powerful antioxidants.[7] They can detoxify free radicals, inhibit protein cross-linking, and significantly reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia.[7]
-
N-Acetylcysteine (NAC): NAC is a precursor to L-cysteine and the antioxidant glutathione (GSH).[8] By boosting intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS. It has been shown to rescue neurons from secondary injury cascades following trauma.[8][9]
Quantitative Data Summary
Table 3: Effects of Carnosine and NAC in Neuroinflammation and Injury Models
| Compound | Experimental Model | Parameter Measured | Dose/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Carnosine | LPS-stimulated BV2 Microglia | Nitric Oxide Synthesis | Not specified | ~60% attenuation | [7] |
| iNOS Expression | Not specified | ~60% attenuation | [7] | ||
| TNF-α Secretion | Not specified | Significant attenuation | [7] | ||
| N-Acetyl Carnosine | LPS-stimulated BV2 Microglia | Nitric Oxide Synthesis | Not specified | ~70% attenuation | [7] |
| iNOS Expression | Not specified | ~70% attenuation | [7] | ||
| TNF-α Secretion | Not specified | Significant attenuation (more potent than Carnosine) | [7] | ||
| N-Acetylcysteine (NAC) | Rat Spinal Cord Injury (L5 Hemisection) | Motoneuron Survival | 2.4 mg/day (intrathecal) | Rescued approx. 50% of motoneurons destined to die | [8][9] |
| | | Microglial Reaction | 2.4 mg/day (intrathecal) | Significantly attenuated |[9] |
Experimental Protocols
1. Microglial Cell Culture and LPS Stimulation
-
Objective: To assess the anti-inflammatory effects of carnosine derivatives.
-
Methodology:
-
Cell Line: BV2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with Carnosine or N-Acetyl Carnosine for a specified duration.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a potent inflammatory stimulus.
-
Analysis: After 24 hours, the culture medium is collected to measure levels of NO (using Griess reagent) and TNF-α (using ELISA). Cell lysates are collected for Western blotting to measure iNOS protein expression.
-
-
Reference: Adapted from Kleb-Feckler et al., ASN Neuro, 2014.[7]
2. In Vivo Spinal Cord Injury (SCI) Model
-
Objective: To evaluate the neuroprotective effects of NAC after physical trauma to the CNS.
-
Methodology:
-
Animal Model: Adult rats undergo a lumbar (L5) spinal cord hemisection.
-
Tracer Labeling: One week prior to injury, tibial motoneurons are pre-labeled with a fluorescent tracer (Fast Blue) to allow for their identification and counting post-injury.
-
Drug Delivery: Immediately after injury, an osmotic minipump is implanted for continuous intrathecal infusion of NAC (2.4 mg/day) or saline for 4 weeks.
-
Tissue Analysis: After the treatment period, spinal cord sections are prepared. Surviving Fast Blue-labeled motoneurons are counted. Immunohistochemistry is used to assess markers for microglia (OX42), astrocytes (GFAP), and synaptic integrity (synaptophysin).
-
-
Reference: Adapted from Kjell J, et al., J Neurotrauma, 2012.[9]
References
- 1. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced microglial oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of N-acetyl-cysteine and acetyl-L-carnitine after spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of L-CCG-I: A Technical Guide for Researchers
An In-depth Examination of the Pharmacology of the Potent Metabotropic Glutamate Receptor Agonist, L-CCG-I, for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, or (2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine, is a conformationally restricted analog of the excitatory neurotransmitter glutamate. Its rigid structure confers a high degree of selectivity and potency as an agonist for specific subtypes of metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors play a crucial modulatory role in synaptic transmission and plasticity throughout the central nervous system (CNS). This compound has been instrumental in elucidating the physiological functions of group II and, to some extent, group III mGluRs. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for studying this compound are also provided to facilitate further research.
Core Pharmacology of this compound
This compound is primarily recognized as a potent agonist for group II metabotropic glutamate receptors, which include mGluR2 and mGluR3. It also exhibits activity at group III mGluRs, albeit with different potencies. The activation of these receptors is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Data: Receptor Affinity and Potency
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at various mGluR subtypes. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Cell/Tissue Type | Radioligand | Reference |
| mGluR2 | 70 | Rat Cortical Membranes | [3H]-LY354740 | [1] |
| Receptor Subtype | Potency (EC50) (µM) | Assay Type | Cell Line | Effect | Reference |
| mGluR1 | >10 | Phosphoinositide Hydrolysis | CHO cells | Stimulation | |
| mGluR2 | 0.3 | cAMP Accumulation | CHO cells | Inhibition | |
| mGluR4 | ~10 | cAMP Accumulation | CHO cells | Inhibition |
In Vivo and In Vitro Effects
-
In Vitro Electrophysiology: In hippocampal slices, this compound has been shown to cause a dose-dependent and reversible reduction of associational-commissural fiber field potentials.[2] This effect is mediated by the activation of group III mGluRs.[2] For example, concentrations of 10 µM, 100 µM, and 300 µM this compound resulted in an 8 ± 4%, 32 ± 4%, and 38 ± 7% reduction in field potentials, respectively.[2]
-
In Vivo Studies: Intracerebroventricular administration of this compound in rats has been shown to impact learning and memory processes, as assessed by the Morris water escape task.
Key Signaling Pathways
Activation of group II and group III mGluRs by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and subsequent modulation of downstream effectors such as protein kinase A (PKA).
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific mGluR subtype.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the mGluR of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY354740 for mGluR2), and a range of concentrations of unlabeled this compound. For non-specific binding determination, include a set of wells with a high concentration of a non-radiolabeled standard ligand (e.g., L-glutamate).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Potency (EC50)
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing group II or III mGluRs.
Workflow:
Detailed Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction by adding a lysis buffer. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels (or the percentage of inhibition of the forskolin response) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Electrophysiological Recording in Hippocampal Slices
This protocol outlines the procedure for recording the effects of this compound on synaptic transmission in acute hippocampal slices.
Workflow:
Detailed Methodology:
-
Slice Preparation: Anesthetize a rodent and rapidly dissect the brain. Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.
-
Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Electrode Placement: Place a stimulating electrode (e.g., a bipolar tungsten electrode) in the stratum radiatum of the CA3 region to stimulate associational-commissural fibers. Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver stimulation pulses at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP of approximately 50% of the maximal amplitude. Record a stable baseline for at least 20 minutes.
-
Drug Application: Bath-apply this compound at increasing concentrations, allowing the response to stabilize at each concentration.
-
Data Analysis: Measure the amplitude of the fEPSPs and express it as a percentage of the baseline. Plot the percentage of inhibition of the fEPSP amplitude against the logarithm of the this compound concentration to generate a dose-response curve.
Conclusion
This compound remains a valuable pharmacological tool for investigating the roles of group II and group III metabotropic glutamate receptors in the central nervous system. Its high potency and selectivity, particularly for mGluR2, have enabled significant advances in our understanding of synaptic modulation. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments to further explore the multifaceted pharmacology of this compound and its potential therapeutic applications. Further research is warranted to fully characterize its affinity and potency across all mGluR subtypes to provide a more complete pharmacological profile.
References
L-Ccg-I's Impact on Excitatory Neurotransmission: A Technical Guide
Introduction
(2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine, commonly known as L-Ccg-I, is a conformationally restricted analog of the primary excitatory neurotransmitter, L-glutamate. Its rigid structure allows for selective interaction with specific glutamate receptor subtypes, making it an invaluable pharmacological tool for dissecting the complex mechanisms of excitatory neurotransmission. This compound is predominantly recognized as a potent agonist for group II metabotropic glutamate receptors (mGluRs)[1]. However, emerging evidence reveals a more complex pharmacological profile, including activity at group III mGluRs and potential interactions with ionotropic N-methyl-D-aspartate (NMDA) receptors[2][3].
This technical guide provides an in-depth analysis of this compound's effects on excitatory neurotransmission, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Pharmacological Profile of this compound
This compound modulates excitatory neurotransmission primarily through its interaction with metabotropic glutamate receptors, which are G-protein coupled receptors that lead to slower, more modulatory synaptic responses compared to their ionotropic counterparts.
Agonism at Group II Metabotropic Glutamate Receptors (mGluR2/3)
This compound is a potent and selective agonist for group II mGluRs, which include mGluR2 and mGluR3 subtypes[4]. These receptors are typically located on presynaptic terminals and, upon activation, inhibit the release of glutamate. By activating these presynaptic autoreceptors, this compound effectively reduces the strength of excitatory synaptic transmission. This action is mediated by the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels.
Agonism at Group III Metabotropic Glutamate Receptors
While primarily known as a group II agonist, studies have demonstrated that this compound can also activate group III mGluRs (including mGluR4, -6, -7, and -8)[2]. This was notably observed in the hippocampal CA3 region, where this compound was found to depress synaptic transmission at associational-commissural (A/C) fibers, an effect that was blocked by a group III mGluR antagonist[2][5]. This finding indicates that the purported selectivity of this compound is concentration-dependent and that at higher concentrations, its effects may be mediated by multiple mGluR groups.
Effects on Ionotropic Glutamate Receptors
The interaction of this compound with ionotropic glutamate receptors is less clearly defined. Some studies have reported potent NMDA-like actions, where this compound induced depolarization in spinal motoneurons more potently than L-glutamate itself[3]. This depolarization was only partially sensitive to NMDA receptor antagonists, suggesting a complex or novel mechanism of action that is not fully understood[3]. It is crucial to distinguish this compound from its isomer, L-Ccg-IV, which is a well-established potent NMDA receptor agonist[6].
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound based on published literature.
Table 1: Potency (EC₅₀) of this compound at Metabotropic Glutamate Receptor Subtypes
| Receptor Subtype | Assay Type | Preparation | EC₅₀ (µM) | Reference |
| Group II mGluRs | GTPase Activity | Rat Cerebral Cortical Membranes | 0.90 | [2] |
| mGluR2 | Not Specified | Cloned Receptor | 0.5 | [4] |
| mGluR3 | Not Specified | Cloned Receptor | 0.4 | [4] |
| mGluR1 | Not Specified | Cloned Receptor | 230 | [4] |
Table 2: Binding Affinity (Kᵢ) of this compound at mGluR4
| Receptor Subtype | Assay Type | Preparation | Kᵢ (nM) | Reference |
| mGluR4 | Radioligand Binding | Cloned Human Receptor | 50,000 | [7] |
Table 3: Electrophysiological Effects of this compound in Hippocampal CA3 Region
| Concentration (µM) | Effect on A/C Field Potential | Paired-Pulse Facilitation | Antagonist Block | Reference |
| 10 | 8 ± 4% reduction | Increased | Not Tested | [2][5] |
| 100 | 32 ± 4% reduction | Increased | Blocked by MSOP (100 µM) | [2][5] |
| 300 | 38 ± 7% reduction | Increased | Not Tested | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Hippocampal Slice Electrophysiology
This protocol is used to assess the impact of this compound on synaptic transmission and plasticity in an ex vivo brain slice preparation.
a. Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) with isoflurane and decapitate, in accordance with institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution. Slicing aCSF composition (in mM): 130 NaCl, 24 NaHCO₃, 3.5 KCl, 1.25 NaH₂PO₄, 1 CaCl₂, 3 MgCl₂, and 10 glucose[8].
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome[8].
-
Transfer slices to a holding chamber containing standard aCSF (with 2 mM CaCl₂ and 1.5 mM MgCl₂) and allow them to recover for at least 1 hour at room temperature (20-25°C).
b. Field Potential Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Position a stimulating electrode (e.g., concentric bipolar electrode) in the desired afferent pathway (e.g., Schaffer collaterals or associational-commissural fibers in the CA3 region).
-
Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer (e.g., stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Bath-apply this compound at desired concentrations (e.g., 10-300 µM) and record the change in fEPSP amplitude.
-
To test for presynaptic effects, deliver paired pulses (e.g., 50 ms inter-stimulus interval) and measure the paired-pulse ratio (PPR) before and during drug application. An increase in PPR suggests a presynaptic site of action.
-
Perform washout by perfusing with standard aCSF to test for reversibility of the drug's effects.
In Vivo Behavioral Assessment: Morris Water Maze
This protocol assesses the effect of this compound on hippocampal-dependent spatial learning and memory in rodents[4].
a. Apparatus Setup:
-
Use a large circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint or powdered milk[9][10].
-
The water temperature should be maintained at a constant temperature (e.g., 21-26°C)[1][9].
-
Place a small escape platform (e.g., 10 cm diameter) submerged 1-2 cm below the water surface in one of the four designated quadrants of the pool[10].
-
Ensure the room contains various stable, visible extra-maze cues for the animal to use for navigation[11].
b. Drug Administration:
-
Administer this compound or vehicle via the desired route. For central nervous system effects, intracerebroventricular (i.c.v.) injection is often used[4].
-
For the study by Van der Staay et al. (1995), rats were injected i.c.v. with 5, 50, or 500 nmol of this compound 30 minutes before the start of each daily session[4].
c. Acquisition Phase:
-
Conduct daily sessions for a set number of days (e.g., 5 consecutive days)[4].
-
Each session consists of multiple trials (e.g., 4 trials per day).
-
For each trial, gently place the animal into the water facing the wall of the pool from one of four quasi-random start positions.
-
Allow the animal to swim freely for a maximum duration (e.g., 60-90 seconds) to find the hidden platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) before starting the next trial.
d. Probe Trial (Memory Retention):
-
On the day after the final acquisition session, remove the platform from the pool.
-
Place the animal in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Presynaptic inhibition by this compound via Group III mGluRs.
Experimental Workflow Diagram
Caption: Experimental workflow for hippocampal slice electrophysiology.
Logical Relationship Diagram
Caption: Logical relationship of this compound's multiple receptor activities.
Conclusion
This compound is a multifaceted pharmacological agent whose primary action is the potent agonism of group II metabotropic glutamate receptors, leading to the presynaptic inhibition of glutamate release. This makes it a powerful tool for reducing excitatory drive in specific neural circuits. However, researchers must be cognizant of its additional effects, particularly the activation of group III mGluRs at higher concentrations and its reported complex interactions with NMDA receptors. The dose-dependent nature of its selectivity is a critical consideration for experimental design and data interpretation. By understanding its detailed pharmacological profile and employing rigorous experimental protocols, this compound will continue to be an essential compound for elucidating the nuanced roles of metabotropic glutamate receptors in synaptic function, plasticity, and neurological disorders.
References
- 1. mmpc.org [mmpc.org]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent NMDA-like actions and potentiation of glutamate responses by conformational variants of a glutamate analogue in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Ccg-I in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ccg-I, or (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, is a potent agonist for metabotropic glutamate receptors (mGluRs). While initially characterized as a group II mGluR agonist, subsequent research has revealed its significant activity at group III mGluRs, making it a valuable pharmacological tool for dissecting synaptic transmission and plasticity.[1] These application notes provide detailed protocols for the use of this compound in in vitro slice electrophysiology, enabling researchers to investigate its effects on neuronal circuitry.
Data Presentation
Quantitative Effects of this compound on Synaptic Transmission
The following table summarizes the dose-dependent effects of this compound on associational/commissural (A/C) fiber-evoked field potentials in the CA3 region of the hippocampus.
| Concentration of this compound | Mean Reduction in A/C Field Potential Amplitude (± SEM) | Antagonism by MSOP (100 µM) |
| 10 µM | 8 ± 4% | Not reported |
| 100 µM | 32 ± 4% | Inhibition reduced to 9 ± 4% |
| 300 µM | 38 ± 7% | Not reported |
Data extracted from Kirschstein et al., 2004.[1]
Signaling Pathway of this compound at Group III mGluRs
This compound exerts its effects on synaptic transmission primarily through the activation of presynaptic group III metabotropic glutamate receptors. These receptors are coupled to the Gi/o family of G-proteins. The activation of these receptors initiates a signaling cascade that leads to the inhibition of neurotransmitter release.
Caption: this compound signaling cascade at presynaptic group III mGluRs.
Experimental Protocols
Acute Brain Slice Preparation (Hippocampus)
This protocol is adapted from standard procedures for preparing acute hippocampal slices suitable for electrophysiological recordings.[2][3][4][5][6][7][8][9]
Materials:
-
Slicing Solution (Ice-cold and carbogenated):
-
Sucrose-based: 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 25 mM D-glucose, 75 mM Sucrose.
-
NMDG-based: 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. pH to 7.3–7.4 with HCl.[5]
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1.3 mM MgCl2, 2.5 mM CaCl2, 10 mM D-glucose.
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome
-
Dissection tools
-
Recovery chamber
-
Water bath
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut 300-400 µm thick transverse slices in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30-60 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Electrophysiological Recording and this compound Application
This protocol outlines the general steps for recording field potentials and applying this compound.
Materials:
-
Recording setup (amplifier, digitizer, microscope, micromanipulators)
-
Recording electrodes (glass pipettes filled with aCSF for field recordings)
-
Stimulating electrode
-
Perfusion system
-
This compound stock solution (e.g., in water or a suitable buffer)
-
aCSF
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode in the desired pathway (e.g., Schaffer collaterals or associational/commissural fibers).
-
Place a recording electrode in the target region (e.g., stratum radiatum of CA1 or CA3).
-
Establish a stable baseline recording of evoked synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.
-
Prepare the desired concentration of this compound by diluting the stock solution in aCSF.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the effects of this compound on the synaptic responses until a new stable baseline is achieved (typically 15-30 minutes).
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
(Optional) To confirm the involvement of group III mGluRs, pre-incubate the slice with a group III mGluR antagonist, such as (RS)-α-Methylserine-O-phosphate (MSOP), before applying this compound.
Caption: General workflow for in vitro slice electrophysiology with this compound.
Troubleshooting and Considerations
-
Slice Health: The quality of the brain slices is critical for obtaining reliable data. Ensure proper oxygenation and temperature control throughout the preparation and recording process.[2]
-
Drug Stability: Prepare fresh this compound solutions for each experiment to ensure its potency.
-
Concentration-Response: To fully characterize the effect of this compound, it is recommended to perform a full dose-response curve.
-
Specificity: While this compound has a higher affinity for group II mGluRs, its effects on group III mGluRs are significant.[1] Use of specific antagonists for different mGluR groups is essential to isolate the receptor population of interest. For instance, a group II antagonist can be used to isolate the effects of this compound on group III receptors.
-
Recording Stability: Ensure a stable baseline recording before drug application to accurately quantify the effects of this compound.
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a tool to explore the role of metabotropic glutamate receptors in synaptic function and dysfunction.
References
- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region [pubmed.ncbi.nlm.nih.gov]
- 2. precisionary.com [precisionary.com]
- 3. Hippocampal slice preparation for patch-clamp recordings [bio-protocol.org]
- 4. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]
- 7. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genes2cognition.org [genes2cognition.org]
Application Notes and Protocols for In Vivo Studies with L-Ccg-I
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ccg-I, or (2S,3S,4S)-α-(Carboxycyclopropyl)glycine, is a conformationally restricted analog of glutamate. It is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), which include mGluR2 and mGluR3. These receptors are implicated in a variety of physiological and pathological processes in the central nervous system (CNS), making this compound a valuable tool for in vivo research into conditions such as anxiety, schizophrenia, and epilepsy. These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with relevant quantitative data and a schematic of the associated signaling pathway.
Mechanism of Action
This compound primarily acts as an agonist at group II mGluRs.[1] These G-protein coupled receptors are negatively coupled to adenylyl cyclase through a Gαi/o protein. Activation of group II mGluRs by this compound leads to an inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a decrease in neuronal excitability. While this compound is highly selective for group II mGluRs, some studies have reported activity at group III mGluRs as well.[2][3]
Signaling Pathway of this compound at Group II mGluRs
Caption: Signaling cascade initiated by this compound binding to group II mGluRs.
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 (mGluR2) | 0.3 nM | CHO cells expressing mGluR2 | N/A |
Table 2: In Vivo Efficacy of this compound in Rats (Intracerebroventricular Administration)
| Study | Model | Dose | Effect | Reference |
| Morris Water Maze | Learning & Memory | 5 nmol | No significant effect | [1] |
| Morris Water Maze | Learning & Memory | 50 nmol | Not reported | [1] |
| Morris Water Maze | Learning & Memory | 500 nmol | Impaired acquisition of the task | [1] |
Table 3: Toxicology Profile of this compound
| Parameter | Route of Administration | Species | Value | Reference |
| Neurotoxicity | Intracerebroventricular | Rat | No apparent pathological changes at 1 µmol | N/A |
| LD50 | Not Reported | Not Reported | Not Reported | N/A |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
1 M Hydrochloric Acid (HCl) solution, sterile
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Protocol:
-
Dissolution:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add a minimal amount of 1 M NaOH dropwise while vortexing until the this compound is completely dissolved. As a starting point, use a 1:1 molar ratio of this compound to NaOH.
-
-
pH Adjustment:
-
Slowly add sterile 1 M HCl dropwise to neutralize the solution. Monitor the pH of the solution using a calibrated pH meter.
-
Carefully adjust the pH to the physiological range of 7.2-7.4.
-
-
Final Formulation:
-
Once the pH is adjusted, add sterile PBS (pH 7.4) to reach the final desired concentration.
-
Gently mix the solution to ensure homogeneity.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
-
Storage:
-
Store the prepared this compound solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Intracerebroventricular (i.c.v.) Injection Protocol for Rats
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Prepared sterile this compound solution
-
Surgical tools (drill, sutures, etc.)
-
Antiseptic solution and local anesthetic
Protocol:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply a local anesthetic to the scalp.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole over the target injection site in the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically (relative to bregma): Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm.
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid tissue damage. The typical injection volume is 1-5 µL.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
-
Post-operative Care:
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Monitor the animal during recovery from anesthesia.
-
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Restrained mouse
-
1 mL syringe with a 25-27 gauge needle
-
Prepared sterile this compound solution
-
70% ethanol
Protocol:
-
Animal Restraint:
-
Firmly restrain the mouse by grasping the loose skin at the back of the neck.
-
-
Injection Site:
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution smoothly. The typical injection volume is 100-200 µL.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: A generalized workflow for conducting in vivo studies with this compound.
References
- 1. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ccg-I in Hippocampal Slice Recording
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-CCG-I ((2S,1'S,2'S)-2-(2'-Carboxycyclopropyl)glycine) is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), though it can also activate group III mGluRs at higher concentrations.[1] In hippocampal slice electrophysiology, this compound is a valuable pharmacological tool to investigate the roles of these receptors in synaptic transmission and plasticity. These application notes provide detailed protocols for the use of this compound in hippocampal slice recordings, including recommended concentrations and experimental workflows.
Data Presentation
Table 1: this compound Concentration and Effects on Hippocampal CA3 Field Potentials
| This compound Concentration (µM) | Reduction in A/C Field Potentials (%) | Antagonist | Antagonist Concentration (µM) | Effect of Antagonist on this compound (100 µM) Inhibition |
| 10 | 8 ± 4 | N/A | N/A | N/A |
| 100 | 32 ± 4 | MSOP | 100 | Reduced inhibition to 9 ± 4% |
| 300 | 38 ± 7 | N/A | N/A | N/A |
Data extracted from Kirschstein et al., 2004.[1]
Table 2: Solutions for Hippocampal Slice Preparation and Recording
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (ACSF) | NaCl | 124 |
| KCl | 4.4 | |
| NaH₂PO₄ | 1 | |
| NaHCO₃ | 26 | |
| CaCl₂ | 2.5 | |
| MgSO₄ | 1.3 | |
| D-glucose | 10 | |
| Sucrose-based Cutting Solution | Sucrose | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| CaCl₂ | 0.5 | |
| MgCl₂ | 7 | |
| D-glucose | 10 |
These are standard recipes and may require optimization based on experimental conditions.[2][3][4]
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[2][3]
Materials:
-
Rodent (mouse or rat)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Ice-cold sucrose-based cutting solution (see Table 2)
-
Artificial cerebrospinal fluid (ACSF) (see Table 2)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Incubation chamber
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold cutting solution.
-
Cut transverse slices (typically 300-400 µm thick).
-
Transfer the slices to an incubation chamber containing ACSF pre-gassed with carbogen and maintained at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording, continuously bubbling the ACSF with carbogen.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol outlines the procedure for recording fEPSPs from the CA1 or CA3 region of hippocampal slices.
Materials:
-
Prepared hippocampal slice
-
Recording chamber
-
Perfusion system
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogen-gassed ACSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 recording, or associational-commissural fibers for CA3).
-
Place the recording electrode in the dendritic layer of the target neuron population (e.g., stratum radiatum of CA1).
-
Deliver test pulses (e.g., 0.1 ms duration, every 20-30 seconds) to elicit a baseline fEPSP. Adjust the stimulation intensity to produce a response that is 30-50% of the maximum amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
To study the effect of this compound, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10-300 µM).
-
Record the fEPSP response in the presence of this compound for a desired duration.
-
To test for reversibility, wash out the drug by perfusing with normal ACSF.
Induction of Long-Term Depression (LTD) with this compound
This compound, as a group II mGluR agonist, can be used to induce a form of long-term depression (LTD) at certain synapses, such as the mossy fiber-CA3 synapse.[5]
Procedure:
-
Obtain a stable baseline of fEPSPs as described in the previous protocol.
-
Bath apply this compound at a concentration known to activate group II mGluRs (e.g., 10 µM) for a defined period (e.g., 10-20 minutes).
-
After the application period, wash out the this compound with normal ACSF.
-
Continue to record fEPSPs for at least 60 minutes to observe the induction and maintenance of LTD. A persistent depression of the fEPSP slope indicates the induction of LTD.
Visualizations
Signaling Pathway of Group II mGluR Activation by this compound
Caption: this compound activates presynaptic group II mGluRs, leading to inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing neurotransmitter release.
Experimental Workflow for Hippocampal Slice Recording with this compound
Caption: A typical workflow for investigating the effects of this compound on synaptic transmission in hippocampal slices.
References
- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal slice preparation for electrophysiology [protocols.io]
- 3. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overall Assay of Neuronal Signal Propagation Pattern With Long-Term Potentiation (LTP) in Hippocampal Slices From the CA1 Area With Fast Voltage-Sensitive Dye Imaging [frontiersin.org]
- 5. Presynaptic long-term plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of L-Carnosine in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, in primary neuronal culture systems. L-Carnosine is increasingly recognized for its significant neuroprotective properties, making it a molecule of high interest for research into neurodegenerative diseases and neuronal injury.
Introduction to L-Carnosine
L-Carnosine is an endogenous dipeptide found in high concentrations in excitable tissues, including the brain and muscles.[1][[“]] It possesses a range of beneficial physiological functions, such as pH buffering, antioxidant activities, and the chelation of divalent cations.[3] In the central nervous system, L-Carnosine functions as a potent neuroprotectant and antioxidant, offering therapeutic potential for conditions marked by oxidative stress, inflammation, and abnormal protein aggregation.[3][4][5] Its multifaceted mechanism of action makes it a valuable tool for in vitro neurological studies.
Mechanisms of Action in Neuronal Systems
L-Carnosine exerts its neuroprotective effects through several key pathways:
-
Antioxidant Activity: It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5][6] Additionally, it can indirectly bolster the cell's endogenous antioxidant response by modulating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes like catalase and SOD1.[7] Studies in rat cerebellar cells have shown that carnosine can reduce ROS concentrations by half.[6]
-
Anti-Glycation: L-Carnosine effectively inhibits the formation of advanced glycation end-products (AGEs), which are implicated in neurodegenerative diseases and aging by causing protein cross-linking and dysfunction.[8][9] It achieves this by reacting with reactive carbonyl species.[5]
-
Metal Ion Chelation: The dipeptide can chelate metal ions such as zinc (Zn²⁺) and copper (Cu²⁺).[1][6] This is particularly relevant as dysregulation of these metals is linked to neurotoxicity.[10][11] L-Carnosine can protect neurons against zinc-induced toxicity, a factor in neuronal death after ischemia.[10][11]
-
Modulation of Neurotransmitter Systems: L-Carnosine can influence the glutamatergic system by up-regulating the glutamate transporter 1 (GLT-1), thereby reducing extracellular glutamate levels and mitigating excitotoxicity.[12] It also acts as a modulator of the GABAergic system, which may contribute to its neuroprotective effects.[3]
-
Anti-Inflammatory Properties: L-Carnosine has been shown to reduce inflammation by inhibiting microglia activation and reducing the synthesis of inflammatory mediators like tumor necrosis factor-α (TNF-α) and nitric oxide.[3][12]
-
Interaction with Insulin-Degrading Enzyme (IDE): Recent evidence suggests that the neuroprotective effects of L-Carnosine against amyloid-β (Aβ) toxicity are mediated by the Insulin-Degrading Enzyme (IDE), which is involved in the clearance of Aβ.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing L-Carnosine in primary neuronal cultures.
Table 1: Effective Concentrations of L-Carnosine and Observed Neuroprotective Effects
| Concentration | Neuronal Culture Type | Stressor | Key Effect | Reference |
| 2 mM | Rat Cerebellar Cells | 1 mM AAPH (free radical generator) | Decreased cell death, enhanced viability | [13] |
| 2 mM | Rat Cerebellar Cells | 20 nM Rotenone (induces ROS) | Reduced ROS levels by half | [13] |
| 10 mM | Rat Mixed Neuronal Cultures | 1 µM Aβ1-42 oligomers | Protection against Aβ-induced toxicity | [4] |
| 20 mM+ | E. coli (as a model) | 0.6% Glucose (glycation stress) | Prevention of viability loss | [8] |
| 25 µM | Mouse Cortical Neurons | 50 mU/ml Glucose Oxidase | Increased cell viability | [14] |
| 30 µM | GT1-7 Hypothalamic Neurons | 30 µM ZnCl₂ | Dose-dependent protection | [10] |
Table 2: Experimental Models and Key Outcomes of L-Carnosine Treatment
| Experimental Model | Stressor/Condition | Key Outcome Measures | Findings | Reference |
| Oxidative Stress | AAPH, Rotenone | Cell Viability (MTT Assay), ROS levels (DCF probe), Endogenous Antioxidant Potential | L-Carnosine penetrates neurons, exerts antioxidant effects, and prevents the decrease in antioxidant potential. | [13] |
| Zinc-Induced Neurotoxicity | Excess Zinc (ZnCl₂) | Cell Viability (WST-1 Assay) | L-Carnosine protects against zinc-induced neurotoxicity in a dose-dependent manner. | [10] |
| Ischemia Model | Oxygen-Glucose Deprivation (OGD)/Recovery | Neuronal Cell Death, Extracellular Glutamate/GABA levels, Mitochondrial Metabolism | L-Carnosine decreased neuronal death, reduced glutamate, and reversed mitochondrial dysfunction. | [12] |
| Alzheimer's Disease Model | Aβ1-42 Oligomers | Cell Viability (Trypan Blue) | L-Carnosine's neuroprotective activity is mediated by Insulin-Degrading Enzyme (IDE). | [4] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rodents, a common system for studying neuronal function.[15][16]
Materials:
-
Timed-pregnant rodent (e.g., E17-18 rat or E15.5 mouse)[16][17]
-
Dissection medium: ice-cold L-15 medium or HBSS with Mg²⁺/Ca²⁺[17][18]
-
Enzymatic dissociation solution: Papain (20 units/mL) and DNase I (0.01%) in a suitable buffer[19]
-
Enzyme inhibitor: Trypsin inhibitor solution[20]
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[17]
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Aseptically remove the uterine horns and place them in a dish with ice-cold dissection medium. Dissect the embryos and harvest the brains. Isolate the cerebral cortices.
-
Enzymatic Digestion: Transfer the cortical tissue to the papain/DNase solution and incubate at 37°C for 15-30 minutes with gentle agitation.[19][20]
-
Inactivation and Washing: Carefully remove the enzyme solution and add the trypsin inhibitor solution. Incubate for 10 minutes at room temperature. Wash the tissue several times with plating medium to remove inhibitors and enzymes.[20]
-
Mechanical Dissociation: Gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is achieved. Avoid creating bubbles.[15]
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Dilute the cell suspension to the desired density (e.g., 0.5-0.6 million cells/mL) in pre-warmed plating medium.[20]
-
Culture Maintenance: Plate the cells onto poly-lysine coated surfaces. Incubate at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments within 7-14 days in vitro (DIV).
Protocol 2: Neuroprotection Assay Using L-Carnosine
This protocol describes a typical experiment to assess the neuroprotective effects of L-Carnosine against an oxidative stressor.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 7-10)
-
L-Carnosine stock solution (e.g., 100 mM in sterile water or culture medium, filter-sterilized)
-
Oxidative stressor: 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or Rotenone[13]
-
Reagents for viability or ROS measurement (see Protocol 3)
Procedure:
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired final concentration of L-Carnosine (e.g., 2 mM). Include a vehicle control (medium without L-Carnosine). Incubate for a predetermined time (e.g., 2-12 hours).[13][14]
-
Induction of Stress: Add the oxidative stressor (e.g., 1 mM AAPH) directly to the culture wells containing L-Carnosine or vehicle. Also, maintain an untreated control group (no stressor, no L-Carnosine).
-
Incubation: Incubate the cultures for the duration required for the stressor to induce significant cell death or damage (e.g., 24 hours).
-
Assessment: Following the incubation period, proceed to assess neuronal viability, ROS levels, or other relevant endpoints using an appropriate assay.
Protocol 3: Assessment of L-Carnosine's Effects
A. Cell Viability (MTT Assay)
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
B. Measurement of Intracellular ROS (DCFH-DA Assay)
-
Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium (e.g., 10 µM).
-
After the experimental treatment, wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm). Increased fluorescence indicates higher levels of intracellular ROS.
C. Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, phosphorylated MAP kinases, PEPT2) overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways of L-Carnosine's neuroprotective effects.
Caption: Experimental workflow for assessing L-Carnosine's efficacy.
Caption: Logical relationships of L-Carnosine's multi-modal actions.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does Carnosine Protect From Aging - Life Extension [lifeextension.com]
- 10. jtnrs.com [jtnrs.com]
- 11. Carnosine as a Possible Drug for Zinc-Induced Neurotoxicity and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effect of Carnosine on Primary Culture of Rat Cerebellar Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 18. researchgate.net [researchgate.net]
- 19. Methods for culturing adult CNS neurons reveal a CNS conditioning effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neuvitro.com [neuvitro.com]
Application Notes and Protocols for Studying L-Ccg-I Effects Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ccg-I, or (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, is a potent and selective agonist for group II and, notably, group III metabotropic glutamate receptors (mGluRs).[1] These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[2] Activation of group III mGluRs, to which this compound has a significant affinity, typically leads to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades.[1][2] Understanding the precise effects of this compound on intracellular calcium ([Ca2+]i) dynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting glutamatergic signaling.
Calcium imaging is a powerful technique to visualize and quantify changes in intracellular calcium concentration, serving as an indirect measure of neuronal activity.[3][4] By employing fluorescent calcium indicators, researchers can monitor the spatiotemporal dynamics of [Ca2+]i in response to pharmacological stimuli such as this compound. This application note provides detailed protocols and guidelines for using calcium imaging to characterize the effects of this compound on cellular signaling.
Data Presentation: Comparison of Common Calcium Indicators
Choosing the appropriate fluorescent calcium indicator is critical for a successful experiment. The selection depends on factors such as the expected calcium concentration changes, the instrumentation available, and the specific characteristics of the experimental preparation. Below is a comparison of commonly used fluorescent calcium indicators.
| Indicator | Kd for Ca2+ (nM) | Excitation (nm) | Emission (nm) | Quantum Yield (Ca2+-bound) | Brightness (Ca2+-bound) |
| Fura-2 | 145 | 340/380 | 510 | 0.23 | Moderate |
| Indo-1 | 230 | 330-350 | 475/400 | 0.38 | Moderate |
| Fluo-4 | 345 | 494 | 516 | 0.80 | High |
| Oregon Green 488 BAPTA-1 (OGB-1) | 170 | 494 | 523 | 0.70 | High |
| Cal-520 | 320 | 492 | 514 | Not Reported | Very High |
| GCaMP6s | 287 | 488 | 512 | 0.61 | High |
Note: Kd values can vary depending on the in vitro or in situ calibration conditions. Brightness is a relative measure combining quantum yield and extinction coefficient.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway Leading to Calcium Modulation
The following diagram illustrates the canonical signaling pathway for group III metabotropic glutamate receptors, which are activated by this compound. Activation of these Gi/o-coupled receptors can modulate the activity of voltage-gated calcium channels (VGCCs) and other downstream effectors, leading to changes in intracellular calcium.
Caption: this compound activates Group III mGluRs, modulating downstream effectors and calcium influx.
Experimental Workflow for Calcium Imaging
The following diagram outlines the general workflow for conducting a calcium imaging experiment to assess the effect of this compound on cultured cells.
Caption: Workflow for a typical calcium imaging experiment using a fluorescent indicator.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Cultured Neurons using Fluo-4 AM
This protocol describes the use of the single-wavelength calcium indicator Fluo-4 AM for measuring this compound-induced calcium changes in cultured neurons.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC) and a sensitive camera
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency or developmental stage is reached.
-
Dye Loading: a. Prepare a 2 µM Fluo-4 AM loading solution in HBSS. First, dissolve Fluo-4 AM in a small amount of DMSO, then add an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS. b. Remove the culture medium from the cells and wash gently with HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells three times with fresh HBSS to remove excess dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: a. Mount the dish or coverslip on the stage of the fluorescence microscope. b. Acquire baseline fluorescence images (F0) for 1-2 minutes to ensure a stable signal. c. Apply this compound at the desired concentration to the cells. d. Continuously record fluorescence images (F) at a defined frame rate for several minutes to capture the calcium response. e. At the end of the experiment, apply ionomycin as a positive control to determine the maximum fluorescence (Fmax), followed by EGTA to determine the minimum fluorescence (Fmin).
-
Data Analysis: a. Select regions of interest (ROIs) corresponding to individual cells. b. For each ROI, calculate the change in fluorescence over baseline (ΔF/F0), where ΔF = F - F0. c. Plot the ΔF/F0 over time to visualize the calcium transient. d. Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.
Protocol 2: Calcium Imaging with Genetically Encoded Calcium Indicators (GECIs)
This protocol provides a general outline for using GECIs, such as GCaMP6, to study this compound effects.
Materials:
-
Cells expressing a GECI (e.g., through transfection or from a transgenic animal model)
-
Imaging setup with appropriate excitation and emission filters for the specific GECI
-
This compound stock solution
-
Physiological saline solution (e.g., aCSF for brain slices)
Procedure:
-
GECI Expression: Ensure robust and healthy expression of the GECI in the cells of interest. This may involve viral transduction, plasmid transfection, or using a stable cell line or transgenic animal.
-
Sample Preparation: Prepare the sample for imaging (e.g., cultured cells on a coverslip, acute brain slice in a recording chamber).
-
Imaging: a. Place the sample on the microscope stage and perfuse with physiological saline. b. Locate the GECI-expressing cells. c. Acquire a stable baseline fluorescence recording (F0). d. Apply this compound to the perfusion solution at the desired concentration. e. Record the fluorescence changes (F) over time.
-
Data Analysis: a. Perform background subtraction and correct for photobleaching if necessary. b. Define ROIs and calculate ΔF/F0 as described in Protocol 1. c. Analyze the characteristics of the this compound-induced calcium signals.
Conclusion
Calcium imaging is an indispensable tool for characterizing the functional consequences of metabotropic glutamate receptor activation by ligands such as this compound. The protocols and information provided in this application note offer a framework for designing and executing experiments to investigate the role of this compound in modulating intracellular calcium signaling. Careful selection of the calcium indicator and optimization of the experimental parameters are essential for obtaining high-quality, reproducible data. These studies will contribute to a deeper understanding of glutamatergic neurotransmission and aid in the development of drugs targeting these pathways.
References
- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Behavioral Studies Using L-CCG-I
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-CCG-I, or (2S,3S,4S)-α-(Carboxycyclopropyl)glycine, is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs).[1] These receptors, primarily mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[2] this compound's ability to selectively activate these receptors makes it a valuable pharmacological tool for investigating the role of group II mGluRs in various physiological and pathological processes, including learning, memory, anxiety, and neuroprotection. However, it is important to note that at higher concentrations, this compound can also activate group III mGluRs, which should be a consideration in experimental design.[3]
These application notes provide a comprehensive overview of the methodologies for utilizing this compound in behavioral studies, complete with detailed experimental protocols, data presentation guidelines, and visual aids to facilitate understanding and implementation.
Data Presentation
Quantitative data from behavioral studies involving this compound should be meticulously recorded and presented to allow for clear interpretation and comparison across experimental groups. The following tables provide templates for summarizing key behavioral readouts.
Table 1: Fear Conditioning
| Treatment Group | N | Freezing Time (s) - Context | Freezing Time (s) - Cue |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 2: Morris Water Maze
| Treatment Group | N | Escape Latency (s) - Day 1 | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 3: Elevated Plus Maze
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Signaling Pathway
The canonical signaling pathway for group II mGluRs, activated by this compound, involves the inhibition of adenylyl cyclase.
References
- 1. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ccg-I Administration in the Morris Water Maze Task
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-Ccg-I, a selective metabotropic glutamate receptor (mGluR) agonist, in the Morris water maze (MWM) task. The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2][3][4] Understanding the effects of compounds like this compound on performance in this task can provide valuable insights into the glutamatergic system's role in cognitive processes.
Introduction to this compound and the Morris Water Maze
This compound ((2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine) is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), though it has also been shown to activate group III mGluRs.[5][6] These receptors are predominantly G-protein coupled receptors that modulate neurotransmission and synaptic plasticity throughout the central nervous system. In the hippocampus, a brain region critical for learning and memory, both group II and group III mGluRs play significant roles in regulating synaptic function.[7]
The Morris water maze is a behavioral test that evaluates a rodent's ability to learn and remember the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues.[8][9] Key performance metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial.[10]
Data Presentation: Quantitative Effects of this compound on MWM Performance
The following table summarizes the reported effects of intracerebroventricular (i.c.v.) administration of this compound on the acquisition of the Morris water maze task in young adult rats. Data is extracted from a key study in the field.[6]
| Dose of this compound (i.c.v.) | Effect on MWM Acquisition | Key Findings | Reference |
| 5 nmol | No significant effect | This dose was identified as the no-effect dose. | [6] |
| 50 nmol | Not explicitly stated, but inferred to be intermediate | The study focused on the highest and no-effect doses. | [6] |
| 500 nmol | Significant impairment | Rats treated with this dose were clearly impaired in acquiring the task. | [6] |
Signaling Pathways of this compound in the Hippocampus
This compound exerts its effects primarily through the activation of group II and group III metabotropic glutamate receptors, which are negatively coupled to adenylyl cyclase via Gαi/o proteins.[11] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently impacting downstream signaling cascades involved in synaptic plasticity, such as the PKA and ERK/MAPK pathways.[1][8] The hippocampus has a high expression of these receptors.[3]
Experimental Protocols
Morris Water Maze Apparatus Setup
The Morris water maze consists of a large circular pool, typically 1.5-2.0 meters in diameter, filled with water made opaque with non-toxic white paint or milk powder.[1][4] An escape platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water's surface.[8] The pool should be located in a room with various distal visual cues (e.g., posters, shapes on the walls) that the animals can use for spatial navigation.[4] A video tracking system is essential for recording and analyzing the animal's swim path, escape latency, and other behavioral parameters.[9]
This compound Administration Protocol
The following protocol is based on a study by Van der Staay et al. (1995).[6]
-
Compound Preparation: Prepare sterile solutions of this compound in a vehicle solution (e.g., sterile saline). Doses of 5, 50, and 500 nmol have been previously used.[6]
-
Animal Surgery (for i.c.v. administration):
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the right lateral ventricle.
-
Allow for a post-operative recovery period of at least one week.
-
-
Administration:
-
Gently restrain the animal.
-
Inject the desired dose of this compound or vehicle solution through the implanted cannula.
-
The injection should be administered 30 minutes before the start of each daily MWM acquisition session.[6]
-
Morris Water Maze Behavioral Testing Protocol
This protocol is a standard procedure for assessing spatial learning and memory.[1][2][8]
-
Habituation (Day 0):
-
Allow the animals to swim freely in the pool for 60 seconds without the platform present.
-
This helps to acclimate the animals to the testing environment and reduces stress-related behaviors.
-
-
Visible Platform Training (Day 1):
-
Place a visible cue (e.g., a brightly colored flag) on the escape platform.
-
Conduct 4-6 trials where the platform location is varied.
-
This phase ensures that the animals are not visually or motorically impaired and can learn the basic task of escaping the water by climbing onto a platform.
-
-
Hidden Platform Acquisition Training (Days 2-6):
-
The platform is hidden in a fixed location in one of the four quadrants of the pool.
-
Each day, conduct a session of four trials, starting the animal from a different, quasi-randomly selected start position (e.g., North, South, East, West) for each trial.
-
Allow the animal to search for the platform for a maximum of 60-90 seconds. If the animal fails to find the platform within this time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds before removing it for the inter-trial interval (typically 30-60 seconds).
-
Record the escape latency and path length for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent and the path length in the target quadrant where the platform was previously located. This trial assesses the animal's spatial memory for the platform's location.
-
Experimental Workflow
The following diagram illustrates the logical flow of an experiment investigating the effects of this compound on MWM performance.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group II metabotropic glutamate receptor activation is required for normal hippocampal mossy fibre development in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
Application Notes and Protocols for Delivering L-Ccg-I to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-1-(carboxycyclopropyl)glycine (L-Ccg-I) is a potent and selective agonist for Group II metabotropic glutamate receptors (mGluRs), with some activity also reported at Group III mGluRs. These receptors are implicated in a variety of physiological and pathological processes within the central nervous system (CNS), including synaptic plasticity, neuroprotection, and psychiatric disorders. Effective delivery of this compound to the CNS is crucial for elucidating its therapeutic potential. This document provides detailed application notes and protocols for established and potential techniques for delivering this compound to the CNS, alongside relevant quantitative data and visualizations of the associated signaling pathways.
Data Presentation: CNS Delivery of mGluR Agonists
Due to the limited publicly available data on the specific CNS concentrations of this compound following administration, the following table includes representative data for other mGluR agonists delivered to the CNS to provide a comparative context.
| Delivery Method | Compound | Species | Dosage | CNS Compartment | Peak Concentration (µM) | Time to Peak | Reference Compound |
| Invasive | |||||||
| Intracerebroventricular (i.c.v.) Bolus Injection | Pomaglumetad methionil (mGluR2/3 agonist) | Rat | 0.5 µg | Ventral Hippocampus | Estimated low µM range | Minutes | [1] |
| Non-Invasive (Hypothetical for this compound) | |||||||
| Intranasal | 5-Fluorouracil | Rat | 0.1 mg/kg | Cerebrospinal Fluid (CSF) | ~0.1 | 15-30 min | [2] |
| Intranasal with Nanoparticles | DiR (lipophilic dye) | Mouse | 1 mg/kg | Whole Brain | Not specified | 2 hours | [3] |
Note: The data for non-invasive methods are based on compounds other than this compound and are provided to illustrate potential achievable concentrations with these delivery routes. Further empirical studies are required to determine the precise pharmacokinetic profile of this compound in the CNS.
Experimental Protocols
Invasive Delivery: Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats
This protocol describes a direct and reliable method to deliver this compound into the ventricular system of the rat brain, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9%)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula (sized for rat)
-
Injection cannula
-
Microinjection pump
-
Dental cement
-
Analgesics and postoperative care supplies
Protocol:
-
Animal Preparation: Anesthetize the rat using isoflurane (4-5% for induction, 1-2% for maintenance). Place the animal in the stereotaxic frame and ensure the head is level.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth (DV, e.g., -3.5 mm from the skull surface).
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
-
Postoperative Care: Administer analgesics as per institutional guidelines and allow the animal to recover for at least one week.
-
This compound Preparation: Dissolve this compound in sterile aCSF or saline to the desired concentration.
-
Injection Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula, filled with the this compound solution, to the microinjection pump.
-
Insert the injection cannula into the guide cannula, extending slightly beyond the tip of the guide.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) for the desired volume (e.g., 1-5 µL).
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Non-Invasive Delivery: Intranasal Administration (Hypothetical Protocol for this compound)
This hypothetical protocol is based on established methods for intranasal delivery of other small molecules to the CNS and requires optimization and validation for this compound.[2][4]
Materials:
-
This compound
-
Vehicle suitable for nasal administration (e.g., saline, chitosan-based solution for mucoadhesion).[2]
-
Micropipette or a specialized nasal delivery device for rodents.
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Anesthesia (light, brief anesthesia may be required).
Protocol:
-
This compound Formulation:
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Dissolve this compound in the chosen vehicle. The concentration should be maximized to allow for a small administration volume.
-
For enhanced delivery, consider formulating this compound in a mucoadhesive solution (e.g., 0.5% chitosan in saline) to increase residence time in the nasal cavity.[2]
-
-
Animal Preparation:
-
Lightly anesthetize the animal to prevent sneezing and ensure the solution remains in the nasal cavity.
-
Position the animal on its back.
-
-
Administration:
-
Using a micropipette with a fine tip, administer a small volume (e.g., 5-10 µL per nostril for a mouse) of the this compound solution into one nostril.
-
Alternate between nostrils with a short interval in between to allow for absorption.
-
Keep the animal in a supine position for a few minutes post-administration to facilitate absorption into the olfactory epithelium.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of respiratory distress or irritation.
Visualizations
Signaling Pathways of this compound
This compound is an agonist for Group II (mGluR2/3) and to a lesser extent, Group III (mGluR4,6,7,8) metabotropic glutamate receptors. These receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
References
- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Small Molecule Delivery to the Brain and Spinal Cord via Intranasal Administration of Rabies Virus Glycoprotein (RVG29)-Modified PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of intranasal drug delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Ccg-I and NMDA Receptor Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the group II metabotropic glutamate receptor (mGluR) agonist, L-Ccg-I. The focus of this guide is to address and provide solutions for minimizing the potential off-target effects of this compound on N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound ((2S,1'S,2'S)-2-(2-Carboxycyclopropyl)glycine) is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It is widely used in neuroscience research to study the physiological roles of these receptors.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for group II mGluRs, studies on structurally related compounds, such as DCG-IV, have shown that it can also act as an agonist at NMDA receptors[1][2]. This off-target activity can lead to confounding results in experiments aiming to isolate the effects of group II mGluR activation.
Q3: Why is it important to control for this compound's off-target effects on NMDA receptors?
NMDA receptors are critical for excitatory synaptic transmission and plasticity. Uncontrolled activation of NMDA receptors by this compound can lead to misinterpretation of experimental results, attributing observed effects to mGluR2/3 activation when they may be, in part or entirely, due to off-target NMDA receptor stimulation.
Q4: What are the first steps to suspect off-target effects in my experiment?
If you observe effects that are inconsistent with the known downstream signaling of group II mGluRs (which are typically Gi/o-coupled and lead to inhibition of adenylyl cyclase), or if the observed responses are unexpectedly rapid and robust, it is prudent to investigate potential off-target effects on NMDA receptors.
Troubleshooting Guide
Issue 1: Unexpected Excitatory Effects Observed with this compound Application
Symptoms:
-
Rapid depolarization of the cell membrane.
-
Increase in intracellular calcium that is not blocked by mGluR antagonists.
-
Neuronal hyperexcitability or even excitotoxicity at higher concentrations of this compound.
Possible Cause: The observed excitatory effects may be due to the off-target activation of ionotropic NMDA receptors, which are permeable to Ca2+ and Na+.
Solutions:
-
Pharmacological Blockade: The most direct way to test for NMDA receptor involvement is to perform experiments in the presence of a selective NMDA receptor antagonist.
-
Competitive Antagonists: Use a competitive antagonist like D-AP5 (D-2-amino-5-phosphonopentanoate) at a concentration of 50-100 µM. If the this compound-induced effect is blocked or significantly reduced by D-AP5, it strongly indicates NMDA receptor involvement.
-
Non-competitive Antagonists: Alternatively, a non-competitive channel blocker like MK-801 (Dizocilpine) can be used, though its use-dependent nature should be considered in the experimental design.
-
-
Concentration-Response Curve: Determine the concentration-response relationship for this compound in your system. Off-target effects may only become apparent at higher concentrations. Use the lowest effective concentration of this compound that elicits a response mediated by mGluRs.
-
Use a More Selective Agonist: Consider using an alternative group II mGluR agonist with a potentially better selectivity profile, such as LY379268 . However, it is important to note that even highly selective compounds should be validated for off-target effects in your specific experimental setup.
Issue 2: Difficulty in Differentiating Between mGluR- and NMDA Receptor-Mediated Currents
Symptoms:
-
In electrophysiological recordings, it is challenging to isolate the current mediated by mGluRs from the current mediated by the off-target activation of NMDA receptors.
Solutions:
-
Voltage Clamp Electrophysiology: Utilize whole-cell voltage-clamp recordings to separate the currents.
-
Hold the neuron at a negative potential (e.g., -70 mV) to record AMPA receptor-mediated currents and at a positive potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors and record NMDA receptor-mediated currents. The mGluR-mediated effects on synaptic transmission can be assessed by monitoring changes in the amplitude of evoked excitatory postsynaptic currents (EPSCs).
-
To specifically isolate NMDA receptor currents, perfuse the slice with a solution containing AMPA receptor antagonists (e.g., CNQX or NBQX) and GABA-A receptor antagonists (e.g., picrotoxin or bicuculline).
-
-
Specific Pharmacological Agents:
-
Apply a selective mGluR2/3 antagonist, such as LY341495 , to confirm that the intended on-target effect is blocked.
-
Subsequently, apply an NMDA receptor antagonist (e.g., D-AP5) to confirm if there is a remaining component of the response that is mediated by NMDA receptors.
-
Data Presentation
| Compound | Target Receptor | Potency (EC50) | Reference |
| LY379268 | hmGluR2 | 2.69 nM | [3] |
| hmGluR3 | 4.58 nM | [3] | |
| DCG-IV | Group II mGluRs | Potent Agonist |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Isolate NMDA Receptor Currents
Objective: To pharmacologically and biophysically isolate NMDA receptor-mediated currents to test for off-target activation by this compound.
Methodology:
-
Prepare acute brain slices or cultured neurons as per your standard protocol.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing:
-
An AMPA/kainate receptor antagonist (e.g., 20 µM CNQX).
-
A GABA-A receptor antagonist (e.g., 50 µM Picrotoxin).
-
Low Mg2+ concentration (e.g., 0.1 mM) to facilitate NMDA receptor activation at negative potentials, or hold the cell at a positive potential (e.g., +40 mV) in the presence of physiological Mg2+.
-
-
Record baseline currents.
-
Apply this compound at the desired concentration and record any induced current.
-
To confirm the identity of the recorded current, co-apply a selective NMDA receptor antagonist (e.g., 50 µM D-AP5). A reduction in the this compound-induced current by D-AP5 confirms off-target NMDA receptor activation.
Mandatory Visualizations
Caption: Troubleshooting logic for this compound off-target effects.
Caption: Workflow for identifying this compound off-target NMDA effects.
References
- 1. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCG-IV inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing L-Ccg-I Dosage for Behavioral Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of L-Ccg-I for behavioral experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible research.
Introduction to this compound
This compound is a potent agonist for group II and group III metabotropic glutamate (mGlu) receptors. Its activity at these receptors allows for the modulation of synaptic transmission and neuronal excitability, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes, including those underlying neurological and psychiatric disorders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as an agonist at group II (mGlu2/3) and group III (mGlu4/6/7/8) metabotropic glutamate receptors.[1] These receptors are G-protein coupled receptors that modulate neurotransmission. Group II and III mGlu receptors are typically located presynaptically and their activation generally leads to a reduction in neurotransmitter release.
Q2: What are the common administration routes for this compound in behavioral studies?
A2: The two primary routes of administration for this compound in rodent behavioral studies are intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) injection. I.c.v. administration delivers the compound directly into the central nervous system (CNS), bypassing the blood-brain barrier (BBB), while i.p. injection is a form of systemic administration.
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: The ability of this compound to cross the BBB after systemic administration is not definitively established in the readily available literature. As a polar amino acid analog, its passive diffusion across the BBB is likely to be limited.[2][3] Therefore, for experiments requiring direct and robust CNS effects, intracerebroventricular (i.c.v.) injection is a more reliable method.[4] However, some studies have reported behavioral effects following intraperitoneal (i.p.) injection, suggesting that a behaviorally relevant concentration may reach the brain, or that peripheral actions may contribute to the observed effects.[5]
Q4: How should this compound be stored?
A4: this compound is typically supplied as a solid and should be stored at room temperature.[6] Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[7] It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect after systemic (i.p.) administration. | 1. Inadequate dosage: The administered dose may be too low to achieve a pharmacologically active concentration in the CNS. 2. Poor BBB penetration: this compound may have limited ability to cross the blood-brain barrier. 3. Incorrect vehicle: The vehicle may not be appropriate for solubilizing or stabilizing the compound. | 1. Dose-response study: Conduct a pilot study with a range of doses to determine the optimal effective dose. 2. Consider i.c.v. administration: For direct CNS effects, i.c.v. injection is a more reliable method. 3. Vehicle optimization: Ensure this compound is fully dissolved. A common vehicle is saline, and solubility can be aided by adjusting the pH with NaOH.[6] |
| High variability in behavioral responses between subjects. | 1. Inconsistent administration technique: Variations in injection volume or site can lead to differing drug absorption. 2. Individual differences in metabolism or BBB permeability. 3. Stress-induced behavioral changes: Improper handling or injection procedure can induce stress, affecting behavioral outcomes. | 1. Standardize procedures: Ensure all researchers are trained and follow a consistent protocol for drug preparation and administration. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Habituation: Acclimate animals to the handling and injection procedures prior to the experiment to reduce stress. |
| Unexpected or adverse side effects (e.g., sedation, hyperactivity). | 1. Off-target effects: At higher doses, this compound may interact with other receptors. 2. Activation of multiple mGlu receptor subtypes: this compound is an agonist for both group II and group III mGlu receptors, which can have complex and sometimes opposing effects.[1] | 1. Lower the dose: Use the minimum effective dose determined from a dose-response study. 2. Use more selective agonists: If the goal is to target a specific mGlu receptor subtype, consider using a more selective compound. |
| Precipitation of this compound in solution. | 1. Poor solubility in the chosen vehicle. 2. Incorrect pH of the solution. | 1. Use an appropriate vehicle: this compound is soluble in aqueous base.[8] For i.p. injections, saline is a common vehicle. 2. Adjust pH: The solubility of this compound is pH-dependent. Adjusting the pH with a base like NaOH can aid in dissolution.[6] |
Data Presentation: this compound Dosage in Behavioral Experiments
| Experiment | Species | Administration Route | Dosage Range | Observed Effect | Reference |
| Morris Water Maze | Rat | Intracerebroventricular (i.c.v.) | 5, 50, 500 nmol | 500 nmol dose impaired acquisition of the task. 5 nmol was a no-effect dose. | [4] |
| PCP-induced Locomotion | Mouse | Intraperitoneal (i.p.) | Not specified in abstract | This compound had a less potent effect compared to DCG-IV in depressing PCP-induced hyperlocomotion. | [5] |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection of this compound in Rats for Morris Water Maze
This protocol is adapted from the study by Van der Staay et al. (1995).[4]
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline as vehicle
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Animal clippers
-
Antiseptic solution
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame. Shave the scalp and clean the area with an antiseptic solution.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Locate the bregma and lambda landmarks.
-
Cannula Implantation: Based on a rat brain atlas, determine the coordinates for the lateral ventricle. Drill a small hole in the skull at the target coordinates. Slowly lower a guide cannula to the desired depth and secure it with dental cement.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a 500 nmol dose in a 5 µL injection volume, the concentration would be 100 mM.
-
Injection: 30 minutes before the start of each daily acquisition session in the Morris water maze, gently restrain the rat and insert the injection cannula into the guide cannula. Infuse the this compound solution or vehicle over a period of 1-2 minutes.
-
Behavioral Testing: Proceed with the Morris water maze protocol.
Systemic (i.p.) Administration of this compound for Locomotor Activity in Mice
This protocol is a general guideline for i.p. administration and should be optimized for specific experimental needs.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) as vehicle
-
Appropriate size syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Drug Preparation: Weigh the this compound and dissolve it in sterile saline. The solubility can be enhanced by adding a small amount of 1M NaOH to achieve a neutral pH. Ensure the final solution is clear and free of particulates.
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for mice is 10 mL/kg.
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle. Be careful to avoid puncturing the internal organs. Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Behavioral Testing: Place the mouse in the open field arena at a specified time after the injection (e.g., 30 minutes) and record its locomotor activity for a defined period.
Mandatory Visualizations
Signaling Pathway of Group II/III mGlu Receptors
Caption: this compound activates presynaptic Group II/III mGluRs, leading to reduced neurotransmitter release.
Experimental Workflow for a Behavioral Study with this compound
References
- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of DCG-IV and L-CCG-1 upon phencyclidine (PCP)-induced locomotion and behavioral changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-CCG-l | Group II mGluR Agonists: R&D Systems [rndsystems.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. This compound | 117857-93-9 [sigmaaldrich.cn]
Technical Support Center: L-Ccg-I-Induced Neurotoxicity In Vitro
Welcome to the technical support center for researchers investigating L-Ccg-I-induced neurotoxicity in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce neurotoxicity?
A1: L-(2S,3S,4S)-alpha-(Carboxycyclopropyl)glycine (this compound) is a potent agonist for metabotropic glutamate receptors (mGluRs), particularly Group II mGluRs.[1] It is used as a tool to study glutamate excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[2][3] Understanding the mechanisms of this compound-induced neurotoxicity can provide insights into various neurodegenerative diseases.[3]
Q2: What is the primary mechanism of this compound-induced neurotoxicity?
A2: While this compound is primarily a Group II mGluR agonist, high concentrations can lead to excitotoxicity. The binding of this compound to glutamate receptors can trigger a cascade of intracellular events, including a significant influx of calcium ions (Ca2+).[4] This calcium overload can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways, ultimately resulting in neuronal cell death.[3]
Q3: Which neuronal cell lines are suitable for studying this compound neurotoxicity?
A3: The choice of cell line depends on the specific research question. Commonly used models for neurotoxicity studies include primary cortical neurons, hippocampal neurons, and cerebellar neurons, as they express glutamate receptors. Immortalized neuronal cell lines like SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) can also be used, but their glutamate receptor expression levels should be verified.
Q4: How can I confirm that this compound is inducing apoptosis in my neuronal cultures?
A4: Apoptosis, or programmed cell death, is a key mechanism in excitotoxicity. A hallmark of apoptosis is the activation of a family of proteases called caspases.[5] Specifically, the activation of caspase-3 is a critical step in the apoptotic cascade. You can measure caspase-3 activation using various commercially available assay kits that detect the cleavage of a specific substrate.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (MTT, LDH). | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Fluctuation in incubator conditions (CO2, temperature, humidity).4. Edge effects in the microplate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently by tapping or using a plate shaker after adding this compound.3. Regularly calibrate and monitor incubator settings.4. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| No significant neurotoxicity observed at expected this compound concentrations. | 1. The chosen cell line may have low expression of the target glutamate receptors.2. The this compound concentration is too low.3. The incubation time is too short.4. The this compound solution has degraded. | 1. Verify the expression of mGluRs in your cell line via Western blot or qPCR.2. Perform a dose-response experiment with a wider range of this compound concentrations.3. Conduct a time-course experiment to determine the optimal exposure duration.4. Prepare fresh this compound solutions for each experiment and store them properly according to the manufacturer's instructions. |
| Excessive cell death in control (untreated) wells. | 1. Poor cell culture maintenance (e.g., contamination, nutrient depletion).2. Mechanical stress during cell seeding or media changes.3. The cells are too sensitive to the culture environment. | 1. Adhere to strict aseptic techniques and regularly check for contamination. Ensure the culture medium is fresh and appropriate for the cell type.2. Handle cells gently and avoid harsh pipetting.3. Optimize cell seeding density and ensure the culture medium is properly buffered. |
| Inconsistent results in caspase-3 activation assays. | 1. The timing of the assay is not optimal.2. Cell lysates are not properly prepared.3. The assay reagents have expired or were improperly stored. | 1. Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase-3 activity.2. Ensure complete cell lysis to release all caspases. Follow the manufacturer's protocol for the lysis buffer and procedure.3. Check the expiration dates of all reagents and store them as recommended. |
Quantitative Data Summary
The following tables summarize typical quantitative data from in vitro neurotoxicity experiments. Note that these values are illustrative and optimal conditions should be determined empirically for each specific experimental setup.
Table 1: this compound Concentration Ranges for Neurotoxicity Induction
| Cell Type | This compound Concentration Range (µM) | Incubation Time (hours) |
| Primary Cortical Neurons | 50 - 500 | 24 - 48 |
| Primary Hippocampal Neurons | 25 - 250 | 24 - 48 |
| SH-SY5Y Cells | 100 - 1000 | 24 - 72 |
Table 2: Expected Outcomes of Viability and Apoptosis Assays
| Assay | Treatment Group | Expected Outcome |
| MTT Assay | Control | High absorbance (high viability) |
| This compound | Decreased absorbance (reduced viability) | |
| LDH Assay | Control | Low absorbance (low cytotoxicity) |
| This compound | Increased absorbance (high cytotoxicity) | |
| Caspase-3 Assay | Control | Low fluorescence/luminescence (low apoptosis) |
| This compound | Increased fluorescence/luminescence (high apoptosis) |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
Materials:
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Neuronal cells in a 96-well plate
-
This compound solution
-
MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24-48 hours). Include untreated control wells.
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Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours (or overnight) to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10]
Materials:
-
Neuronal cells in a 96-well plate
-
This compound solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[11]
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6]
Materials:
-
Neuronal cells cultured in a multi-well plate
-
This compound solution
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic or colorimetric caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed and treat neuronal cells with this compound as previously described.
-
After treatment, harvest the cells and prepare cell lysates using the lysis buffer provided in the kit. This typically involves incubating the cells with the lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a new 96-well plate, add an equal amount of protein from each lysate.
-
Prepare the caspase-3 reaction mixture by adding the DEVD substrate to the reaction buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation/emission ~400/505 nm for DEVD-AFC) or absorbance (405 nm for DEVD-pNA) using a microplate reader.[12]
Visualizations
Caption: Experimental workflow for assessing this compound-induced neurotoxicity in vitro.
Caption: Simplified signaling pathway of this compound-induced excitotoxicity.
Caption: Intrinsic apoptosis pathway initiated by this compound-induced stress.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. mdpi.com [mdpi.com]
- 5. abeomics.com [abeomics.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Ccg-I Dose-Response Curve Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in L-Ccg-I dose-response curves. This compound is a potent agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), and understanding the nuances of its activity is crucial for reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the potency (EC50) of my this compound lower than expected?
A1: Several factors can contribute to a rightward shift in your this compound dose-response curve, indicating lower-than-expected potency.
-
Ligand Stability and Solubility: this compound is soluble in aqueous solutions, but repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. It is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment. Ensure the compound is fully dissolved in your assay buffer.
-
Receptor Expression Levels: Low expression of mGluR2 or mGluR3 in your cell system will result in a reduced response. Verify receptor expression using techniques like Western blot, qPCR, or immunocytochemistry.
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Assay-Specific Sensitivity: The choice of functional assay significantly impacts the observed EC50. Assays measuring downstream signaling events, such as cAMP accumulation, may yield different potency values compared to more proximal readouts like G-protein activation.[1]
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Cellular Context: The specific cell line or primary culture used can influence receptor coupling to downstream signaling pathways, affecting agonist potency.[2]
Q2: I am observing high variability in my this compound dose-response data between experiments. What are the common causes?
A2: High variability is a common challenge in cell-based assays.[1] Consider the following sources of inconsistency:
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Cell Passage Number and Health: Use cells within a consistent and low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
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Inconsistent Cell Density: Cell density at the time of plating and assay can affect the results.[3] It's crucial to maintain consistent cell numbers across wells and experiments.
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Reagent Consistency: Use the same batches of reagents, including media, serum, and assay components, to minimize variability. If a new batch is introduced, it is good practice to perform a bridging experiment.
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Stimulation Time: The incubation time with this compound can be critical. Ensure you are measuring the response at an optimal and consistent time point where the signal is stable.[3]
Q3: My this compound dose-response curve has an unusual shape (e.g., biphasic or a shallow slope). What could be the reason?
A3: A non-sigmoidal dose-response curve can indicate complex pharmacology.
-
Off-Target Effects: While this compound is a potent group II mGluR agonist, at higher concentrations, it can activate other mGluR subtypes, such as group III mGluRs.[4] This can lead to a biphasic response as different signaling pathways are engaged at different concentration ranges.
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and internalization, which can affect the maximal response and the shape of the curve.
-
Partial Agonism: In some cellular systems or for specific signaling readouts, this compound might act as a partial agonist, resulting in a lower maximal effect (Emax) and potentially a shallower slope.[5]
Q4: I am not observing any response to this compound in my experimental system. What should I check?
A4: A complete lack of response points to a fundamental issue with the experimental setup.
-
Confirm Receptor Expression: As a first step, confirm that your cells are expressing the target receptors (mGluR2/mGluR3).
-
Check Ligand Integrity: Ensure your this compound stock solution is not degraded. If in doubt, use a fresh vial of the compound.
-
Assay Viability: Run a positive control for your assay to confirm that the signaling pathway you are measuring is functional in your cells. For example, if you are running a cAMP assay, use forskolin to directly stimulate adenylyl cyclase.[6]
-
G-Protein Coupling: Group II mGluRs typically couple to Gαi/o proteins to inhibit adenylyl cyclase.[7] Ensure your cell system has the appropriate G-protein machinery for the receptor to signal effectively.
Quantitative Data Summary
The potency of this compound can vary significantly depending on the experimental system and the assay used to measure the response. The following table summarizes reported EC50 values for this compound in various contexts.
| Cell Type / Expression System | Receptor Subtype(s) | Assay Type | Reported EC50 | Reference |
| Chinese Hamster Ovary (CHO) cells | mGluR2 | Inhibition of forskolin-stimulated cAMP accumulation | 0.3 nM | [6] |
| Chinese Hamster Ovary (CHO) cells | mGluR1 | Phosphatidylinositol hydrolysis | Active, but EC50 not specified | [6] |
| Chinese Hamster Ovary (CHO) cells | mGluR4 | Inhibition of forskolin-stimulated cAMP production | Active, but EC50 not specified | [6] |
| Hippocampal CA3 region (rat) | Group III mGluRs | Reduction of A/C field potentials | Dose-dependent effect observed at 10-300 µM | [4] |
Experimental Protocols & Methodologies
1. cAMP Accumulation Assay for mGluR2/3 Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled receptors like mGluR2 and mGluR3.
-
Cell Plating: Plate cells stably expressing mGluR2 or mGluR3 in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 1eq. NaOH).
-
Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.
-
Prepare a solution of forskolin, a direct activator of adenylyl cyclase.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in the stimulation buffer for 15-30 minutes.
-
Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which in this inhibitory assay corresponds to the EC50 for the agonist.
2. Calcium Mobilization Assay for mGluR1 Activation (Off-Target Effect)
Group I mGluRs (like mGluR1) couple to Gαq proteins, leading to an increase in intracellular calcium. This assay can be used to test for off-target effects of this compound at higher concentrations.
-
Cell Plating: Plate cells expressing the mGluR of interest (e.g., mGluR1 as a control) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
A positive control, such as a known mGluR1 agonist (e.g., DHPG), should be included.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound via group II mGluRs.
Caption: Workflow for an this compound dose-response experiment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 4. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining L-Ccg-I Microinjection Techniques for Targeted Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing L-Ccg-I microinjection for targeted delivery. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound microinjection experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability Post-Injection | 1. Mechanical Damage: Needle tip is too large or injection pressure is too high. | - Use a micropipette with a smaller inner tip diameter. - Optimize injection pressure to the lowest effective level. - Consider using a semi-automatic microinjection system for better control.[1] |
| 2. Solution Toxicity: Incorrect vehicle solution or high concentration of this compound. | - Use a sterile, buffered saline solution (e.g., PBS) as the vehicle. - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. | |
| 3. Contamination: Contaminated this compound solution, vehicle, or microinjection needle. | - Filter-sterilize the this compound solution and vehicle before use. - Use sterile, single-use microinjection needles. | |
| Needle Clogging | 1. Particulates in Solution: Undissolved this compound or other contaminants. | - Centrifuge the this compound solution at high speed before loading the needle. - Filter the solution through a 0.22 µm syringe filter. |
| 2. High Viscosity: The concentration of this compound or other components is too high. | - Dilute the this compound solution to the lowest effective concentration. - Ensure all components are fully dissolved. | |
| 3. Drying at the Tip: Evaporation of the solution at the needle tip during pauses in injection. | - Minimize the time the loaded needle is exposed to air. - If possible, keep the needle tip immersed in a sterile solution between injections. | |
| Inconsistent or No Cellular Response | 1. Inaccurate Targeting: Difficulty in consistently injecting into the desired cellular compartment. | - Practice targeting with a fluorescent dye to visualize injection accuracy. - Ensure the microscope optics are properly aligned for clear visualization of the target. |
| 2. Ineffective this compound Concentration: The delivered concentration is too low to elicit a response. | - Increase the concentration of this compound in the injection solution. - Verify the activity of the this compound batch. | |
| 3. Clogged Needle: Partial or complete blockage of the needle preventing delivery. | - See "Needle Clogging" section above. - Regularly check for consistent flow from the needle tip. | |
| Low Injection Success Rate | 1. Poor Cell Adhesion: Cells are detaching from the substrate during injection. | - Ensure cells are well-adhered before starting the experiment. - Use appropriate cell culture-treated surfaces. |
| 2. Inexperienced Operator: Microinjection is a technique that requires practice. | - Practice on non-critical cells to improve technique. - Review training materials and videos of successful microinjections. | |
| 3. Incorrect Injection Angle: The angle of the needle can affect penetration and cell viability. | - Experiment with different injection angles to find the optimal approach for your cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle solution for dissolving this compound for microinjection?
A1: A sterile, isotonic, and buffered solution is recommended to maintain cell viability. Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and suitable vehicle. It is crucial to ensure the vehicle is free of any contaminants that could be toxic to the cells.
Q2: What is a typical concentration range for this compound microinjection?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific research question. Based on published studies, concentrations ranging from 10 µM to 300 µM have been used in in-vitro experiments to elicit a biological response.[2] It is highly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.
Q3: How can I confirm successful delivery of this compound into the target cell?
A3: Direct visualization of this compound is not feasible. Therefore, successful delivery is typically confirmed indirectly. One common method is to co-inject a non-toxic, fluorescent marker (e.g., FITC-dextran) along with this compound. The presence of fluorescence in the target cell indicates a successful injection. Subsequently, the expected biological response to this compound can be measured to confirm its activity.
Q4: How should I prepare the this compound solution to prevent needle clogging?
A4: To prevent needle clogging, ensure your this compound solution is free of particulates. This can be achieved by centrifuging the solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved particles. Carefully aspirate the supernatant for loading into the microinjection needle. Filtering the solution through a 0.22 µm syringe filter can provide an additional level of purification.
Q5: What are the key parameters to optimize for improving cell survival after microinjection?
A5: Several parameters can be optimized to improve cell survival. These include the needle tip size (smaller is generally better), injection pressure (use the lowest effective pressure), injection volume (keep it minimal), and the speed of needle insertion and retraction.[1] Additionally, ensuring the health and confluency of the cell culture prior to the experiment is crucial.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microinjection
-
Reconstitution: Dissolve lyophilized this compound powder in a sterile, high-purity solvent (e.g., sterile water or PBS) to create a stock solution (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
Dilution: Based on your predetermined optimal concentration, dilute the stock solution to the final working concentration using a sterile vehicle solution (e.g., PBS, pH 7.4).
-
Co-injection Marker (Optional): If desired, add a fluorescent marker (e.g., FITC-dextran) to the final solution at a concentration that allows for clear visualization without causing cellular toxicity.
-
Purification: Centrifuge the final injection solution at >10,000 x g for 10 minutes at 4°C to pellet any aggregates or particulates.
-
Loading the Needle: Carefully aspirate the supernatant, avoiding the pellet, and back-load it into a sterile microinjection needle using a microloader pipette tip.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice to minimize degradation. For longer-term storage of the stock solution, refer to the manufacturer's instructions.
Protocol 2: Assessing Successful Delivery and Cellular Response
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and microinjection. Allow cells to adhere and reach the desired confluency.
-
Microinjection: Perform microinjection of the this compound solution (with or without a fluorescent marker) into the cytoplasm or nucleus of the target cells.
-
Confirmation of Delivery (if using a fluorescent marker): Immediately after injection, visualize the cells using a fluorescence microscope. Successfully injected cells will exhibit fluorescence.
-
Incubation: Return the cells to the incubator for a predetermined amount of time to allow for the biological response to this compound to occur.
-
Assessment of Cellular Response: Analyze the cells for the expected downstream effects of this compound. This could involve various assays, such as measuring changes in intracellular calcium levels, assessing protein phosphorylation status, or observing morphological changes.
-
Data Analysis: Quantify the observed changes in the injected cells compared to uninjected control cells or cells injected with the vehicle solution alone.
Data Presentation
Table 1: Quantitative Parameters for Optimizing Microinjection
| Parameter | Range | Recommendation |
| This compound Concentration | 10 µM - 500 µM | Start with a range of 50-100 µM and optimize based on cell type and desired response. |
| Injection Volume | 1 - 10 pL | Keep the volume as low as possible to minimize physical stress on the cell. |
| Injection Pressure | 10 - 50 hPa | Use the minimum pressure required for consistent delivery. |
| Needle Tip Diameter | 0.1 - 0.5 µm | Smaller tip diameters generally lead to higher cell viability. |
| Injection Duration | 0.1 - 1.0 s | A shorter duration reduces the time the cell membrane is compromised. |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Microinjection.
References
Technical Support Center: L-Ccg-I and Group III Metabotropic Glutamate Receptors
Welcome to the technical support center for researchers utilizing L-Ccg-I in studies involving group III metabotropic glutamate receptors (mGluRs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to address common issues and ensure the accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mGluR research?
This compound, or (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, is a conformationally restricted analog of glutamate. It is widely recognized and utilized in neuroscience research as a potent agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). Its restricted conformation provides higher selectivity for mGluRs over ionotropic glutamate receptors.
Q2: What is the primary issue with using this compound in my experiments?
The main challenge when using this compound is its lack of complete selectivity for group II mGluRs. At higher concentrations, this compound can also activate group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).[1] This off-target activation can lead to confounding results, making it difficult to attribute observed effects solely to group II mGluR activation.
Q3: How does the activation of group III mGluRs by this compound manifest in experimental results?
Activation of group III mGluRs, which are typically Gi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] In electrophysiological recordings, activation of these presynaptic receptors often results in a reduction of neurotransmitter release, which can be observed as a decrease in the amplitude of excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs). For instance, studies have shown that this compound can cause a dose-dependent reduction of field potentials in hippocampal regions where group III mGluRs are expressed.[3]
Quantitative Data: this compound Activity at Group III mGluRs
The following table summarizes the known potency (Ki) and efficacy (EC50) of this compound at human and rat group III mGluR subtypes. It is crucial to consider these values when designing experiments and interpreting data.
| Receptor Subtype | Species | Parameter | Value (nM) | Reference |
| mGluR4 | Human | Ki | 50,000 | [4] |
| mGluR6 | Human | Ki | 5,800 | [4] |
| mGluR7 | - | EC50 | 2,000 - 9,000 | [1] |
| mGluR8 | Human | Ki | 3,400 | [5] |
| mGluR4, 6, 7, 8 | Rat | EC50 | 2,000 - 9,000 | [1] |
Note: The potency of this compound at group III mGluRs is generally in the micromolar range, whereas its potency at group II mGluRs is in the nanomolar range.[6] This separation in potency can be exploited to enhance selectivity in experiments.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Neurotransmission in Electrophysiology
Question: I am using this compound to activate group II mGluRs, but I am observing a stronger inhibition of synaptic transmission than expected. Could this be due to off-target effects?
Answer: Yes, this is a common issue. The potent inhibition you are observing may be due to the simultaneous activation of presynaptic group III mGluRs by this compound.
Troubleshooting Workflow:
A troubleshooting workflow for unexpected electrophysiological results.
Issue 2: Inconsistent Results in cAMP Assays
Question: My cAMP assay results with this compound are variable. How can I determine if this is due to its activity at group III mGluRs?
Answer: Variability in cAMP assays can arise from several factors, including the dual action of this compound on both group II and group III mGluRs, both of which are Gi/o-coupled and inhibit adenylyl cyclase.
FAQs for cAMP Assay Troubleshooting:
-
Are you using an appropriate forskolin concentration?
-
For Gi/o-coupled receptors, you need to stimulate adenylyl cyclase with forskolin to measure a subsequent reduction in cAMP. The concentration of forskolin should be optimized to produce a robust but not maximal stimulation, typically the EC80.
-
-
Have you optimized your cell density?
-
Too few cells may not produce a detectable change in cAMP, while too many cells can lead to a high basal signal and a compressed assay window.
-
-
Are you using a phosphodiesterase (PDE) inhibitor?
-
PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is crucial to prevent cAMP degradation and obtain a stable signal.
-
-
How can I confirm group III mGluR involvement?
-
Similar to the electrophysiology troubleshooting, use a selective group III mGluR antagonist. If the inhibitory effect of this compound is partially reversed, it indicates an on-target effect at group III mGluRs.
-
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific group III mGluR subtype.
Materials:
-
Cell membranes expressing the target group III mGluR subtype.
-
Radioligand specific for the target receptor (e.g., [3H]-LY341495).
-
Unlabeled this compound.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).
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Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This protocol measures the functional potency of this compound in activating Gi/o-coupled group III mGluRs.
Materials:
-
Cells expressing the target group III mGluR subtype.
-
This compound.
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Forskolin.
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and appropriate buffers.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
Pre-incubate the cells with the PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (predetermined to be the EC80) to all wells (except the basal control) and incubate for a further 15-30 minutes.
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Lyse the cells according to the cAMP assay kit manufacturer's instructions.
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Measure the cAMP levels using the detection reagents provided in the kit.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Signaling Pathway of Group III mGluRs
Canonical signaling pathway of group III mGluRs upon activation.
Logical Relationship of this compound Dual Agonism
Logical flow from this compound application to potential experimental outcomes.
References
- 1. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Selectivity of L-CCG-I in Complex Neural Circuits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the group II metabotropic glutamate receptor (mGluR) agonist, L-CCG-I. The focus is on addressing and improving its selectivity in complex neural circuits.
Troubleshooting Guide
Issue: this compound is affecting neuronal activity in a manner inconsistent with pure group II mGluR activation.
Possible Cause: this compound is known to have off-target effects, primarily through the activation of group III metabotropic glutamate receptors, especially at higher concentrations. This can lead to confounding results, as both group II and group III mGluRs are coupled to Gi/o proteins and can have similar downstream effects on adenylyl cyclase and ion channels.
Solution:
-
Optimize this compound Concentration:
-
Start with the lowest effective concentration of this compound and perform a dose-response curve. Off-target effects on group III mGluRs are more prominent at higher concentrations (e.g., 100 µM and above).[1]
-
Refer to the data table below for concentration-dependent effects of this compound.
-
-
Pharmacological Blockade of Group III mGluRs:
-
Co-apply a selective group III mGluR antagonist, such as (R,S)-alpha-methylserine-O-phosphate (MSOP), to block the off-target effects. A concentration of 100 µM MSOP has been shown to significantly reduce the effects of 100 µM this compound on neuronal activity mediated by group III mGluRs.[1]
-
-
Use a More Selective Agonist:
-
Consider using (2S,2'R,3'R)-2-(2',3'-dicarboxy-cyclopropyl)glycine (DCG-IV) as an alternative. DCG-IV is a more potent and selective group II mGluR agonist.[1][2]
-
Caution: Be aware that DCG-IV can have off-target agonist effects at NMDA receptors, which may require a different set of control experiments.[3]
-
-
Appropriate Experimental Controls:
-
Always include control experiments with selective antagonists for both group II and group III mGluRs to confirm the specificity of the observed effects.
-
Issue: Unexplained variability in this compound effectiveness between experiments or preparations.
Possible Cause: Several factors can influence the selectivity and effectiveness of mGluR agonists in complex neural circuits.
Solution:
-
Receptor Expression Levels: The relative expression levels of group II and group III mGluRs can vary between different brain regions, neuronal populations, and even subcellular compartments. This can alter the apparent selectivity of this compound. Characterize the expression of mGluR subtypes in your specific circuit of interest using techniques like immunohistochemistry or in situ hybridization.
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Receptor Heterodimerization: mGluRs can form heterodimers (e.g., between different group II and group III subtypes), which may have pharmacological properties that differ from their respective homodimers. This can alter the potency and efficacy of this compound. Be aware of this possibility when interpreting your data, especially if your results are inconsistent with the known pharmacology of homodimeric receptors.
-
Preparation Health: The health and viability of your neural preparation (e.g., brain slices, cultured neurons) are critical. A compromised preparation can lead to altered receptor expression and signaling, affecting the response to this compound. Ensure optimal preparation conditions and monitor the health of your tissue throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of this compound?
A1: The primary off-target of this compound is the group III metabotropic glutamate receptor family.[1] This is particularly evident at concentrations of 10 µM and higher.[1]
Q2: How can I be sure that the effects I am seeing are due to group II mGluR activation and not off-target effects?
A2: The best practice is to use a combination of pharmacological controls. You should be able to block the effect of this compound with a selective group II mGluR antagonist. Additionally, to rule out the involvement of group III mGluRs, you can pre-incubate your preparation with a group III mGluR antagonist like MSOP. If the effect of this compound is still present, it is more likely to be mediated by group II mGluRs.
Q3: Is DCG-IV always a better alternative to this compound?
A3: DCG-IV is generally more selective for group II mGluRs than this compound.[1][2] However, it is not without its own off-target effects, most notably agonist activity at NMDA receptors.[3] The choice between this compound and DCG-IV will depend on the specific experimental context and the potential for confounding effects from their respective off-targets in your system.
Q4: What concentration of this compound should I use to maximize selectivity for group II mGluRs?
A4: Based on published data, concentrations below 10 µM are less likely to produce significant off-target activation of group III mGluRs.[1] However, the optimal concentration will depend on your specific preparation and the desired level of group II mGluR activation. It is always recommended to perform a full dose-response curve to determine the optimal concentration for your experiment.
Q5: Can temperature affect the selectivity of this compound?
A5: While direct studies on the effect of temperature on this compound selectivity are limited, temperature can influence enzyme kinetics and receptor-ligand binding affinities. Therefore, it is crucial to maintain a consistent and physiologically relevant temperature throughout your experiments to ensure reproducibility.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Associational-Commissural (A/C) Field Potentials in Hippocampal CA3 Region and the Effect of a Group III mGluR Antagonist.
| This compound Concentration | Mean Reduction in A/C Field Potential (± SEM) | This compound (100 µM) + MSOP (100 µM) |
| 10 µM | 8% ± 4% | N/A |
| 100 µM | 32% ± 4% | 9% ± 4% |
| 300 µM | 38% ± 7% | N/A |
Data summarized from Kirschstein et al., Neuropharmacology, 2004.[1] This table illustrates that this compound's inhibitory effect, partially mediated by off-target activation of group III mGluRs, is dose-dependent and can be significantly attenuated by the group III mGluR antagonist MSOP.[1]
Experimental Protocols
Protocol 1: Minimizing this compound Off-Target Effects on Group III mGluRs in Hippocampal Slices
Objective: To pharmacologically isolate the effects of group II mGluR activation by this compound by blocking its off-target effects on group III mGluRs.
Materials:
-
This compound
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(R,S)-alpha-methylserine-O-phosphate (MSOP)
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Artificial cerebrospinal fluid (aCSF)
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Hippocampal slice preparation
-
Electrophysiology recording setup
Procedure:
-
Prepare hippocampal slices according to your standard laboratory protocol.
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Allow slices to recover in aCSF for at least 1 hour before recording.
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Establish a stable baseline recording of synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs) in the neural circuit of interest.
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Control Application:
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Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100 µM).
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Record the change in synaptic transmission until a stable effect is observed.
-
Wash out the this compound with aCSF and allow the synaptic transmission to return to baseline.
-
-
Blockade of Group III mGluRs:
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Perfuse the slice with aCSF containing 100 µM MSOP for at least 15-20 minutes to ensure complete antagonism of group III mGluRs.
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Continue to perfuse with aCSF containing both 100 µM MSOP and the same concentration of this compound used in the control application.
-
Record the change in synaptic transmission.
-
-
Data Analysis:
-
Compare the magnitude of the this compound effect in the absence and presence of MSOP. A significant reduction in the effect of this compound in the presence of MSOP indicates that a portion of the response was due to off-target activation of group III mGluRs.
-
Protocol 2: Control Experiments to Validate this compound Selectivity
Objective: To confirm that the observed effects of this compound are mediated by group II mGluRs.
Materials:
-
This compound
-
A selective group II mGluR antagonist (e.g., LY341495)
-
A selective group III mGluR antagonist (e.g., MSOP)
-
aCSF
-
Neural preparation
-
Recording setup
Procedure:
-
Establish a stable baseline recording.
-
Apply this compound at the desired concentration and record the response.
-
Wash out this compound.
-
Group II Antagonist Control:
-
Pre-incubate the preparation with a selective group II mGluR antagonist.
-
Re-apply this compound in the continued presence of the group II antagonist.
-
A significant reduction or complete block of the this compound effect confirms that it was mediated by group II mGluRs.
-
-
Group III Antagonist Control (as in Protocol 1):
-
Pre-incubate the preparation with a selective group III mGluR antagonist.
-
Re-apply this compound in the continued presence of the group III antagonist.
-
The remaining effect is likely attributable to group II mGluR activation.
-
Mandatory Visualization
Caption: Signaling pathways for this compound at group II and group III mGluRs.
Caption: Troubleshooting workflow for this compound selectivity issues.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Protective effect of the metabotropic glutamate receptor agonist, DCG-IV, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCG-IV selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling L-Ccg-I solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of L-Ccg-I solutions in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, is a potent and selective agonist for Group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic transmission.
Q2: What is the recommended method for storing the solid form of this compound?
For long-term storage, the solid form of this compound should be stored at room temperature (RT) as recommended by most suppliers.[1] Some sources suggest storage at 2-8°C and protection from light.[2] To ensure stability, it is best practice to store it in a tightly sealed container in a dry place.
Q3: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions at neutral pH. The recommended solvent for preparing high-concentration stock solutions is 1 equivalent (eq.) of sodium hydroxide (NaOH).[1] For example, to prepare a 100 mM stock solution, dissolve 15.91 mg of this compound (assuming a molecular weight of 159.14 g/mol ) in 1 mL of 100 mM NaOH. It is crucial to ensure the final pH of the stock solution is adjusted to a physiological range (typically 7.2-7.4) before use in cell culture or other biological experiments. This can be achieved by careful addition of hydrochloric acid (HCl).
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. While some amino acid solutions can be stable for short periods at 4°C, long-term storage at this temperature is not recommended due to the risk of microbial contamination and degradation.[3]
Q5: Is this compound sensitive to light?
While there is limited specific data on the photosensitivity of this compound, it is a general best practice to protect all chemical solutions from light to minimize the risk of photodegradation.[2] Store stock solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to my experimental buffer or cell culture medium.
-
Cause: This is likely due to the limited solubility of this compound at neutral pH. If the stock solution was prepared in NaOH, the final concentration of this compound in your working solution may exceed its solubility limit when the pH is neutralized.
-
Solution:
-
Ensure your stock solution is fully dissolved and the pH is properly adjusted to the physiological range of your experimental system before adding it to your final buffer or medium.
-
Prepare a more dilute stock solution to reduce the final concentration of NaOH in your working solution.
-
Consider preparing the working solution of this compound directly in your final buffer, although achieving high concentrations may be difficult.
-
If using a bicarbonate-based buffer, be aware that pH can be influenced by CO2 levels, which may affect solubility.[4][5]
-
Issue 2: I am not observing the expected biological effect of this compound in my experiments.
-
Cause: There are several potential reasons for a lack of biological activity:
-
Degradation of this compound: Improper storage or handling of the stock solution can lead to degradation. Repeated freeze-thaw cycles or prolonged storage at 4°C can reduce the potency of the compound.
-
Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific experimental system.
-
Cell health: The cells used in the experiment may not be healthy or may not express sufficient levels of Group II mGluRs.
-
Off-target effects: At high concentrations, this compound may have off-target effects or even exhibit activity at other mGluR subtypes, such as Group III mGluRs, which could mask the expected Group II-mediated response.[6]
-
-
Solution:
-
Always prepare fresh this compound solutions for critical experiments. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. A common starting point for in vitro studies is in the range of 1-100 µM.[6]
-
Verify the health and viability of your cells and confirm the expression of mGluR2 and/or mGluR3.
-
Consult the literature for typical working concentrations in similar experimental models.
-
Issue 3: I am observing inconsistent results between experiments.
-
Cause: Inconsistent results can arise from variability in solution preparation, storage, or experimental procedure.
-
Solution:
-
Standardize your protocol for preparing and storing this compound solutions. Always use the same solvent, pH adjustment procedure, and storage conditions.
-
Aliquot stock solutions to ensure the same concentration is used for each experiment and to avoid degradation from repeated handling of a larger stock.
-
Ensure all other experimental parameters, such as cell density, incubation times, and buffer compositions, are kept consistent.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 159.14 g/mol | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in 1 eq. NaOH | [1] |
| Recommended Storage (Solid) | Room Temperature (2-8°C and protect from light also suggested) | [1][2] |
| Recommended Storage (Stock Solution) | Aliquot and store at -20°C or -80°C | General Best Practice |
| Recommended Working Concentration | 1 - 300 µM (system dependent) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Weigh out 15.91 mg of this compound powder.
-
Prepare a 100 mM solution of NaOH in high-purity water.
-
Add the this compound powder to 1 mL of the 100 mM NaOH solution.
-
Vortex or sonicate until the powder is completely dissolved.
-
Carefully adjust the pH of the solution to 7.2-7.4 using 1 M HCl. Monitor the pH closely with a calibrated pH meter.
-
Bring the final volume to a known concentration with high-purity water if necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cultured Cells with this compound
-
Cell Plating: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or an appropriate physiological buffer.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS) or another appropriate buffer.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2. Incubation times will vary depending on the specific assay.
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cAMP measurement, protein expression analysis, electrophysiological recording).
Visualizations
Caption: Signaling pathway of this compound via Group II mGluRs.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. L-CCG-l | Glutamate (Metabotropic) Group II Receptors | Bio-Techne [bio-techne.com]
- 2. This compound | 117857-93-9 [sigmaaldrich.cn]
- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-Ccg-I and DCG-IV for mGluR2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used group II metabotropic glutamate receptor (mGluR) agonists, L-2-(carboxycyclopropyl)glycine (L-Ccg-I) and (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV), with a specific focus on their activity at the mGluR2 subtype. This document synthesizes experimental data on their potency, selectivity, and functional effects, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
At a Glance: this compound vs. DCG-IV
| Feature | This compound | DCG-IV |
| mGluR2 Potency | High | High |
| mGluR Selectivity | Broad agonist across mGluR subtypes | Selective for Group II mGluRs (mGluR2/3); Antagonist at Group III |
| Neuroprotective Potency | Moderate | High |
| Primary Signaling | Activation of Gαi/o, leading to inhibition of adenylyl cyclase and reduced cAMP | Activation of Gαi/o, leading to inhibition of adenylyl cyclase and reduced cAMP |
Quantitative Comparison of Receptor Activity
The following table summarizes the potency (EC₅₀/IC₅₀) of this compound and DCG-IV at various metabotropic glutamate receptor subtypes. This data highlights the key difference in their selectivity profiles.
| Receptor Subtype | This compound (EC₅₀/IC₅₀ in µM) | DCG-IV (EC₅₀/IC₅₀ in µM) |
| mGluR1a | 2.3 | >100 (antagonist) |
| mGluR2 | 0.01 - 0.90 | 0.21 - 0.35 |
| mGluR3 | ~0.1 | ~0.1 |
| mGluR4a | 3.2 | Antagonist |
| mGluR5a | 7.3 | >100 (antagonist) |
| mGluR6 | 0.16 | Antagonist |
| mGluR7a | 9.2 | Antagonist |
| mGluR8a | 2.5 | Antagonist |
Note: The exact values can vary between different studies and experimental conditions.
mGluR2 Signaling Pathway
Activation of mGluR2 by an agonist like this compound or DCG-IV initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing ion channel function and gene expression.[1]
Caption: mGluR2 signaling cascade initiated by agonist binding.
Experimental Protocols
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the mGluR2 signaling pathway.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and DCG-IV in inhibiting adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing human mGluR2.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin/Streptomycin.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound and DCG-IV stock solutions.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture HEK293-mGluR2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and DCG-IV in the assay buffer.
-
Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the different concentrations of this compound or DCG-IV to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for each compound.
GTPγS Binding Assay
This assay measures the functional activation of G-proteins coupled to mGluR2. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Objective: To quantify the ability of this compound and DCG-IV to stimulate G-protein activation.
Materials:
-
Membrane preparations from cells or tissues expressing mGluR2.
-
[³⁵S]GTPγS radioligand.
-
GDP.
-
This compound and DCG-IV stock solutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or brain tissue known to express mGluR2.
-
Reaction Mixture: In a microcentrifuge tube, combine the membrane preparation (e.g., 10-20 µg of protein), a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of this compound or DCG-IV in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding to obtain specific binding. Plot the specific binding against the agonist concentration to determine the EC₅₀ and Emax.
Experimental Workflow: Agonist Characterization
The following diagram illustrates a typical workflow for characterizing and comparing mGluR2 agonists like this compound and DCG-IV.
Caption: A typical workflow for agonist characterization.
Functional and In Vivo Differences
The distinct selectivity profiles of this compound and DCG-IV lead to different functional consequences in complex biological systems.
-
Neuroprotection: DCG-IV has been reported to be a more potent neuroprotective agent than this compound.[2] This enhanced neuroprotection may be attributed to its higher selectivity for group II mGluRs, thereby avoiding the potentially excitatory effects of activating group I mGluRs, which this compound can do at higher concentrations.
-
Off-Target Effects: As a broad-spectrum mGluR agonist, this compound has the potential to induce a wider range of physiological responses due to its activity at group I and group III mGluRs. In contrast, DCG-IV's antagonism at group III mGluRs could be beneficial in certain therapeutic contexts by avoiding the inhibitory effects of this receptor group on neurotransmitter release. However, DCG-IV has also been reported to have some activity at NMDA receptors, which could contribute to its overall in vivo effects.[3][4]
Conclusion
Both this compound and DCG-IV are valuable pharmacological tools for studying mGluR2 function. The choice between these two agonists should be guided by the specific research question.
-
This compound is suitable for studies where a broad activation of mGluRs is desired or as a reference compound in initial screening assays.
-
DCG-IV is the preferred choice for investigations requiring more selective activation of group II mGluRs (mGluR2 and mGluR3) and for in vivo studies where neuroprotective effects are being examined, due to its higher potency and more favorable selectivity profile.
Researchers should always consider the full pharmacological profile of each compound, including their activities at other mGluR subtypes and potentially other receptors, when interpreting experimental results.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of the metabotropic glutamate receptor agonist, DCG-IV, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCG-IV selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the group II mGluR agonist, DCG-IV, on depolarization-induced suppression of inhibition in hippocampal CA1 and CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of L-Ccg-I: A Comparative Guide to mGluR2/3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the group II metabotropic glutamate receptor (mGluR) agonist, L-Ccg-I, and its validation through the use of a selective mGluR2/3 antagonist. The data presented herein demonstrates how a selective antagonist can be employed to confirm the specific site of action of a research compound, a critical step in drug development and mechanistic studies.
Unveiling the Mechanism: this compound and mGluR2/3
This compound is a potent agonist of group II mGluRs, which comprise the mGluR2 and mGluR3 subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in modulating neuronal excitability and synaptic transmission.
To ascertain that the observed physiological or cellular effects of this compound are indeed mediated by its action on mGluR2/3, it is imperative to demonstrate that these effects can be blocked by a selective antagonist for these receptors. LY341495 is a widely used and highly selective competitive antagonist for mGluR2/3, making it an ideal tool for such validation studies.
Quantitative Analysis of this compound's Effects with and without a Selective mGluR2/3 Antagonist
The following tables summarize quantitative data from key in vitro assays demonstrating the validation of a group II mGluR agonist's effects with a selective antagonist. While direct comparative data for this compound was not available, data for a structurally and functionally similar group II mGluR agonist, DCG-IV, is presented to illustrate the experimental principle.
Table 1: Agonist-Stimulated [³⁵S]GTPγS Binding in Rat Cortical Membranes
| Treatment Condition | [³⁵S]GTPγS Binding (fmol/mg protein) | Percent of Basal Binding |
| Basal | 100 ± 5 | 100% |
| DCG-IV (10 µM) | 250 ± 12 | 250% |
| LY341495 (1 µM) | 105 ± 7 | 105% |
| DCG-IV (10 µM) + LY341495 (1 µM) | 110 ± 9 | 110% |
Data are representative and compiled for illustrative purposes.
Table 2: Forskolin-Stimulated cAMP Accumulation in CHO Cells Expressing mGluR2
| Treatment Condition | cAMP Accumulation (pmol/well) | Percent of Forskolin Response |
| Basal | 2 ± 0.2 | - |
| Forskolin (10 µM) | 50 ± 3 | 100% |
| This compound (1 µM) + Forskolin (10 µM) | 15 ± 1.5 | 30% |
| LY341495 (1 µM) + Forskolin (10 µM) | 48 ± 4 | 96% |
| This compound (1 µM) + LY341495 (1 µM) + Forskolin (10 µM) | 45 ± 3.5 | 90% |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluR2/3. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an early event in the G-protein cycle and serves as a direct measure of receptor activation.
Materials:
-
Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
[³⁵S]GTPγS
-
GDP
-
This compound (or other agonist)
-
LY341495 (or other antagonist)
-
Scintillation counter
Protocol:
-
Prepare rat cortical membranes and resuspend in assay buffer.
-
In a microcentrifuge tube, combine the membrane preparation (10-20 µg of protein), GDP (10 µM), and the desired concentrations of this compound and/or LY341495.
-
Pre-incubate the mixture for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.05 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (10 µM).
cAMP Inhibition Assay
This assay measures the functional consequence of mGluR2/3 activation, which is the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.
Materials:
-
CHO cells stably expressing mGluR2 or mGluR3
-
Assay Medium: DMEM supplemented with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
LY341495
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Plate the mGluR2/3-expressing CHO cells in a 96-well plate and grow to confluence.
-
Aspirate the growth medium and wash the cells with assay medium.
-
Add the desired concentrations of this compound and/or LY341495 to the wells and pre-incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (typically 1-10 µM) for 20-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
Visualizing the Molecular Interactions and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for antagonist validation, and the logical relationship between the compounds.
Caption: mGluR2/3 Signaling Pathway.
Caption: Antagonist Validation Workflow.
Caption: Logical Relationship of Compounds.
A Comparative Analysis of L-Ccg-I and Glutamate on Synaptic Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the synthetic glutamate analog L-2-(carboxycyclopropyl)glycine (L-Ccg-I) and the endogenous neurotransmitter glutamate on synaptic depression. The information presented is supported by experimental data to assist researchers in understanding their distinct mechanisms of action and potential applications in neuroscience research and drug development.
Quantitative Analysis of Synaptic Depression
The following tables summarize the quantitative effects of this compound and glutamate on synaptic transmission, providing a clear comparison of their potency and the typical magnitude of depression observed in experimental settings.
Table 1: Effect of this compound on Synaptic Transmission
| Concentration (µM) | Reduction in Field Potential (%) | Receptor Target | Reference |
| 10 | 8 ± 4 | Group III mGluRs | [1] |
| 100 | 32 ± 4 | Group III mGluRs | [1] |
| 300 | 38 ± 7 | Group III mGluRs | [1] |
Table 2: Glutamate-Induced Long-Term Depression (LTD)
| Induction Protocol | Magnitude of Depression (%) | Receptor Target(s) | Reference |
| Low-Frequency Stimulation (1 Hz, 900 pulses) | ~40-50% reduction in EPSP slope | NMDA Receptors, mGluRs | [2] |
| DHPG (Group I mGluR agonist) Application (50 µM) | ~30-40% reduction in fEPSP slope | Group I mGluRs |
Signaling Pathways of Synaptic Depression
The mechanisms by which this compound and glutamate induce synaptic depression are distinct, involving different receptor subtypes and intracellular signaling cascades.
This compound Induced Synaptic Depression
This compound, acting as a potent agonist at presynaptic Group III metabotropic glutamate receptors (mGluRs), induces synaptic depression by inhibiting neurotransmitter release.[1] The signaling cascade is initiated by the activation of a Gi/o-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] This reduction in cAMP signaling leads to the inhibition of P/Q-type voltage-dependent calcium channels (VDCCs), thereby reducing calcium influx into the presynaptic terminal and decreasing the probability of neurotransmitter vesicle fusion and release.
Caption: this compound signaling pathway for synaptic depression.
Glutamate-Induced Long-Term Depression (LTD)
Glutamate can induce long-term depression (LTD) through at least two primary mechanisms: activation of N-methyl-D-aspartate receptors (NMDARs) or metabotropic glutamate receptors (mGluRs), primarily Group I mGluRs.
-
NMDAR-Dependent LTD: This form of LTD is typically induced by prolonged low-frequency stimulation (LFS). The modest but sustained influx of Ca²⁺ through NMDARs activates protein phosphatases, such as PP1 and PP2B (calcineurin). These phosphatases dephosphorylate AMPA receptors and associated scaffolding proteins, leading to the internalization of AMPA receptors from the postsynaptic membrane and a reduction in synaptic efficacy.
-
mGluR-Dependent LTD: Activation of postsynaptic Group I mGluRs (mGluR1 and mGluR5) by glutamate or specific agonists like DHPG initiates a signaling cascade involving the Gq protein. This activates phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), which phosphorylates proteins involved in AMPA receptor endocytosis, ultimately reducing the number of AMPA receptors at the synapse.
Caption: Glutamate-induced LTD signaling pathways.
Experimental Protocols
Detailed methodologies for inducing synaptic depression with this compound and glutamate are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental preparation.
Induction of Synaptic Depression with this compound (Bath Application)
This protocol describes the chemical induction of synaptic depression using the Group III mGluR agonist, this compound.
References
- 1. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic long-term depression mediated by Gi/o-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of L-Ccg-I's efficacy in different brain regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of L-Ccg-I, a potent agonist of metabotropic glutamate receptors (mGluRs), with a focus on its activity within the hippocampal CA3 region. While initially characterized as a group II mGluR agonist, recent findings indicate a significant role for this compound in activating group III mGluRs, leading to a depression of synaptic transmission. This guide will compare its effects with DCG-IV, another commonly used group II mGluR agonist, and provide relevant experimental protocols and signaling pathway diagrams to contextualize these findings.
Data Presentation: this compound vs. DCG-IV in the Hippocampal CA3 Region
The following table summarizes the key differential effects of this compound and DCG-IV on synaptic transmission in the associational-commissural (A/C) pathway of the hippocampal CA3 region.
| Compound | Target Receptor Group(s) | Effect on A/C Field Potentials in Hippocampal CA3 | Dose-Dependent Inhibition of A/C Field Potentials |
| This compound | Group III mGluRs (primarily)[1] | Significant reduction[1] | Yes (10 µM: 8% reduction; 100 µM: 32% reduction; 300 µM: 38% reduction)[1] |
| DCG-IV | Group II mGluRs[1] | No effect[1] | Not applicable |
Experimental Protocols
Electrophysiological Recording in Hippocampal Slices
This protocol is designed to measure the effects of pharmacological agents on synaptic transmission in the hippocampus.
Objective: To assess the impact of this compound and DCG-IV on field excitatory postsynaptic potentials (fEPSPs) in the CA3 region of the hippocampus.
Methodology:
-
Slice Preparation:
-
Male Wistar rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with aCSF.
-
A stimulating electrode is placed in the stratum radiatum to activate the associational-commissural fibers.
-
A recording electrode is placed in the stratum lucidum of the CA3 region to record fEPSPs.
-
Stable baseline fEPSPs are recorded for at least 20 minutes before drug application.
-
-
Drug Application:
-
This compound or DCG-IV is bath-applied at various concentrations (e.g., 10 µM, 100 µM, 300 µM for this compound).
-
The effect of the drug on the fEPSP slope and amplitude is recorded.
-
To confirm receptor specificity, a selective antagonist (e.g., the group III mGluR antagonist MSOP) can be co-applied with the agonist.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.
-
Morris Water Maze for Spatial Learning and Memory
This protocol is used to assess the in vivo effects of neuroactive compounds on spatial learning and memory.
Objective: To evaluate the impact of intra-cerebroventricular (i.c.v.) administration of this compound on the acquisition of a spatial navigation task.
Methodology:
-
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to serve as spatial references.
-
A video tracking system is used to record the animal's swim path and latency to find the platform.
-
-
Procedure:
-
Habituation: Animals are allowed to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Training:
-
Rats are given a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform.
-
For each trial, the rat is placed in the water at one of four randomly chosen starting positions.
-
The latency to find the platform and the swim path are recorded. If the rat fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15 seconds) before being removed.
-
-
Drug Administration: this compound or vehicle is administered via i.c.v. injection at a specific time point before the training trials (e.g., 30 minutes prior).
-
-
Data Analysis:
-
Escape latency, swim distance, and swim speed are analyzed across training days.
-
Statistical comparisons are made between the drug-treated and vehicle-treated groups to assess the effect of the compound on learning and memory.
-
Mandatory Visualization
Caption: this compound signaling pathway via Group III mGluRs.
Caption: Experimental workflow for efficacy testing.
References
Unveiling the Presynaptic Action of L-Ccg-I: A Comparative Guide Using Paired-Pulse Facilitation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Ccg-I's presynaptic effects, supported by experimental data and detailed protocols. We delve into how paired-pulse facilitation (PPF) serves as a critical tool to confirm the presynaptic locus of action for compounds like this compound.
This compound, a potent agonist of metabotropic glutamate receptors (mGluRs), is widely used to probe synaptic function. However, understanding its precise mechanism of action is crucial for interpreting experimental results. This guide will compare this compound with another group II mGluR agonist, DCG-IV, and illustrate how PPF experiments can definitively establish a presynaptic effect.
Confirming Presynaptic Action with Paired-Pulse Facilitation
Paired-pulse facilitation is a form of short-term synaptic plasticity where the second of two closely spaced synaptic responses is larger than the first. This phenomenon is inversely related to the initial probability of neurotransmitter release[1][2][3]. A low initial release probability leads to a high degree of PPF, and vice-versa. Therefore, a compound that reduces the probability of neurotransmitter release from the presynaptic terminal is expected to increase the PPF ratio.
Experimental evidence demonstrates that this compound application leads to a significant, dose-dependent, and reversible reduction in field potentials, which is accompanied by a concurrent increase in paired-pulse facilitation[4]. This inverse relationship strongly suggests that this compound's primary effect is on the presynaptic terminal, where it acts to decrease the likelihood of neurotransmitter release.
Comparative Analysis: this compound vs. DCG-IV
While both this compound and (2S,2'R,3'R)-2-(2',3'-dicarboxy-cyclopropyl)glycine (DCG-IV) are classified as group II mGluR agonists, their receptor selectivity profiles differ. This compound has been shown to also activate group III mGluRs, whereas DCG-IV is more selective for group II mGluRs[4]. This distinction is critical in experimental contexts where precise receptor subtype targeting is necessary.
| Compound | Target Receptors | Effect on Synaptic Transmission | Effect on Paired-Pulse Facilitation | Primary Locus of Action |
| This compound | Group II and Group III mGluRs | Depression of synaptic transmission[3][4] | Increase[4] | Presynaptic |
| DCG-IV | Group II mGluRs | Depression of synaptic transmission at specific inputs[4] | No significant change at A/C synapses[4] | Presynaptic (at mossy fibers) |
This comparative data highlights that while both compounds can depress synaptic transmission, the accompanying change in PPF with this compound provides clear evidence of its presynaptic inhibitory action at associational-commissural (A/C) synapses. In contrast, DCG-IV does not affect A/C field potentials or PPF at these synapses, indicating a different target profile[4].
Experimental Protocol: Paired-Pulse Facilitation in Hippocampal Slices
This protocol outlines the methodology for assessing the presynaptic effects of this compound using paired-pulse facilitation in acute hippocampal slices.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.8 MgSO4, 1.6 CaCl2, and 10 D-glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the stratum radiatum to stimulate Schaffer collateral afferents.
-
Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver paired electrical pulses (e.g., 100 µs duration) with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).
-
Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
3. Data Acquisition and Analysis:
-
Record baseline fEPSPs for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM).
-
Continue recording for at least 30 minutes in the presence of the drug.
-
Perform a washout by perfusing with drug-free aCSF for at least 30 minutes.
-
Calculate the paired-pulse ratio (PPR) as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP (PPR = P2/P1).
-
Compare the PPR before, during, and after this compound application. An increase in the PPR during drug application indicates a presynaptic mechanism of action.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for confirming the presynaptic effects of this compound.
Caption: this compound's presynaptic signaling pathway.
References
- 1. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Effect on Hippocampal Synaptic Facilitation by the Presynaptic Protein Mover [frontiersin.org]
- 3. Presynaptic long-term plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ccg-I vs. Other mGluR Agonists: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of L-Ccg-I and other metabotropic glutamate receptor (mGluR) agonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction to mGluRs and Neuroprotection
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. They are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[1]
-
Group I mGluRs (mGluR1 and mGluR5): Positively coupled to phosphoinositide hydrolysis. Antagonists of this group are generally considered neuroprotective.[1][2]
-
Group II mGluRs (mGluR2 and mGluR3): Negatively coupled to adenylyl cyclase. Agonists of this group are established to be neuroprotective in various in vitro and in vivo models.[1][2]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also negatively coupled to adenylyl cyclase. Activation of this group is neuroprotective.[1][2]
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key mechanism in many neurodegenerative diseases and injuries.[3] Consequently, modulation of mGluR activity presents a promising therapeutic strategy for neuroprotection.
This compound: A Group II mGluR Agonist
This compound is a conformationally restricted glutamate analogue that acts as a potent agonist at Group II mGluRs (mGluR2 and mGluR3).[1] It has been instrumental in demonstrating the neuroprotective potential of activating this receptor group.[1] However, it is important to note that at higher concentrations, this compound can also activate other mGluR subtypes, which should be a consideration in experimental design.[1]
Comparative Efficacy of mGluR Agonists
The following tables summarize the potency and efficacy of this compound in comparison to other commonly used mGluR agonists in neuroprotection assays.
Table 1: Agonist Potency (EC₅₀) at mGluR Subtypes
| Agonist | Group | mGluR2 (nM) | mGluR3 (nM) | Other Subtypes (µM) | Reference(s) |
| This compound | II | 300 | - | Agonist at mGluR1, 4, 5, 6, 7, 8 (EC₅₀ = 2-9) | [1] |
| DCG-IV | II | Potent Agonist | Potent Agonist | Antagonist at Group III (IC₅₀ = 22-40); Agonist at NMDA receptors | [1] |
| LY354740 | II | 3-20 | 3-20 | Highly selective for Group II | [1] |
| LY379268 | II | 3-20 | 3-20 | Highly selective for Group II | [1] |
| L-AP4 | III | - | - | mGluR4, 6 (EC₅₀ = 0.2-1), mGluR7 (EC₅₀ = 150-500), mGluR8 (EC₅₀ = 0.06-0.9) | [1] |
| (R,S)-PPG | III | - | - | mGluR4 (EC₅₀ = 5.2), mGluR6 (EC₅₀ = 4.7), mGluR7 (EC₅₀ = 185), mGluR8 (EC₅₀ = 0.2) | [1] |
Table 2: Neuroprotective Effects in In Vitro Models
| Agonist | Model | Concentration | Neuroprotection | Reference(s) |
| This compound | NMDA-induced excitotoxicity (cortical neurons) | - | Protective | [4] |
| DCG-IV | NMDA-induced excitotoxicity (cortical neurons) | - | More potent than this compound | [4] |
| LY379268 | Hypoxia-ischemia (neonatal rat) | 5 mg/kg (i.p.) | Significant neuronal survival | [5] |
| NAAG | Hypoxia-ischemia (neonatal rat) | 5 mg/kg (i.p.) | Significant neuronal survival | [5] |
| ACPT-I | Kainate-induced excitotoxicity (cortical & hippocampal cultures) | 100-200 µM | Significant neuroprotection | [6] |
Experimental Protocols
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay is a widely used in vitro model to screen for neuroprotective compounds against glutamate-induced excitotoxicity.
a. Cell Culture:
-
Primary cortical neurons are prepared from embryonic day 15-18 mice or rats.
-
Cortices are dissected, dissociated, and plated onto poly-D-lysine coated plates.
-
Neurons are maintained in a suitable culture medium for 11-14 days in vitro (DIV) to allow for maturation.
b. Excitotoxicity Induction:
-
On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine (SGG) buffer.
-
The test compound (e.g., this compound) is pre-incubated with the neurons for a specified period (e.g., 30 minutes).
-
N-methyl-D-aspartate (NMDA) is added to the culture at a final concentration of 30-100 µM for a short duration (e.g., 10-30 minutes) to induce excitotoxicity.[7][8]
-
The NMDA-containing medium is then removed, and the cells are washed and returned to their original culture medium containing the test compound.
c. Assessment of Neuronal Viability:
-
After 24 hours, cell viability is assessed using methods such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.[8]
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Cell Counting: Staining with fluorescent dyes (e.g., DAPI) to identify and count live and dead neurons based on nuclear morphology.[8]
-
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model simulates the conditions of ischemia (stroke) by depriving neuronal cultures of oxygen and glucose.
a. OGD Procedure:
-
Primary neuronal cultures are prepared and maintained as described above.
-
The culture medium is replaced with a glucose-free balanced salt solution.
-
The cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ / 5% CO₂).[9]
-
The duration of OGD can vary (e.g., 1-4 hours) depending on the desired severity of the insult.[9]
b. Reoxygenation and Treatment:
-
Following OGD, the cultures are returned to their original glucose-containing medium and placed back in a normoxic incubator (reoxygenation).
-
The test compound can be applied before, during, or after the OGD period to assess its neuroprotective potential.
c. Viability Assessment:
-
Neuronal viability is typically assessed 24 hours after reoxygenation using the same methods described for the NMDA-induced excitotoxicity assay (LDH, MTT, cell counting).
Signaling Pathways in mGluR-Mediated Neuroprotection
The neuroprotective effects of Group II and Group III mGluR agonists are primarily mediated by their ability to reduce excessive glutamate release and activate downstream signaling cascades that promote cell survival.
Group II mGluR (mGluR2/3) Signaling
Activation of presynaptic mGluR2/3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of voltage-gated calcium channels (VGCCs), leading to a reduction in glutamate release from the presynaptic terminal. In glial cells, activation of mGluR3 can stimulate the release of neurotrophic factors, further contributing to neuroprotection.[1]
Group II mGluR Neuroprotective Signaling Pathway
Group III mGluR (mGluR4/6/7/8) Signaling
Similar to Group II receptors, presynaptic Group III mGluRs are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in cAMP and subsequent reduction in glutamate release. This modulation of glutamatergic transmission is a key mechanism of their neuroprotective action.[10]
Group III mGluR Neuroprotective Signaling Pathway
Conclusion
Activation of Group II and Group III metabotropic glutamate receptors represents a valid and promising strategy for neuroprotection in a variety of pathological conditions. This compound has been a valuable pharmacological tool in elucidating the neuroprotective role of Group II mGluRs. However, for studies requiring high selectivity, newer compounds such as LY354740 and LY379268 may be more appropriate. The choice of agonist will depend on the specific experimental goals, including the desired receptor subtype selectivity and the in vitro or in vivo model being used. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing mGluR agonists in neuroprotection assays.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of metabotropic glutamate receptor ligands [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Excitotoxicity Assay [neuroproof.com]
- 4. Protective effect of the metabotropic glutamate receptor agonist, DCG-IV, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of L-Ccg-I: A Comparative Guide for Glutamate Receptor Research
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. This guide provides a detailed comparison of the activity of L-Ccg-I, a widely used glutamate analogue, across various glutamate receptor subtypes. The data presented herein has been compiled from publicly available research to facilitate an objective assessment of its specificity.
This compound, or (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, is recognized primarily as a potent agonist for Group II metabotropic glutamate receptors (mGluRs). However, a comprehensive evaluation of its activity at other mGluR subtypes, as well as at ionotropic glutamate receptors (iGluRs) such as NMDA, AMPA, and kainate receptors, is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents.
Comparative Activity of this compound at Glutamate Receptor Subtypes
| Receptor Subtype | Receptor Family | This compound Activity (EC50/IC50) | Reference |
| Metabotropic Glutamate Receptors (mGluRs) | |||
| mGluR1 | Group I | Agonist activity observed | [1] |
| mGluR2 | Group II | 0.3 nM (EC50) | [1] |
| mGluR3 | Group II | Agonist activity observed | [1] |
| mGluR4 | Group III | Agonist activity observed | [1] |
| mGluR5 | Group I | Agonist activity observed | [1] |
| mGluR6 | Group III | Agonist activity observed | [1] |
| mGluR7 | Group III | Agonist activity observed | [1] |
| mGluR8 | Group III | Agonist activity observed | [1] |
| Ionotropic Glutamate Receptors (iGluRs) | |||
| NMDA Receptors | iGluR | Low to negligible agonist activity | [2] |
| AMPA Receptors | iGluR | No specific EC50 values available in surveyed literature; presumed to have very low to negligible activity. | |
| Kainate Receptors | iGluR | No specific EC50 values available in surveyed literature; presumed to have very low to negligible activity. |
Experimental Protocols for Assessing Receptor Specificity
The determination of a compound's specificity for different glutamate receptor subtypes involves a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments commonly cited in the characterization of ligands like this compound.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay (for Group II and III mGluRs)
This assay is used to determine the functional activity of agonists at Gαi/o-coupled receptors, such as Group II and III mGluRs, which inhibit adenylyl cyclase.
Principle: Forskolin is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Agonists of Gαi/o-coupled receptors will inhibit this forskolin-stimulated cAMP production. The extent of inhibition is proportional to the agonist's potency.
Protocol:
-
Cell Culture: Cells stably expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells) are cultured to confluence.
-
Cell Preparation: Cells are harvested and resuspended in assay buffer (e.g., HBSS with HEPES and BSA) to a desired density.
-
Assay Plate Preparation: Increasing concentrations of the test compound (this compound) are added to a multi-well plate.
-
Stimulation: A solution containing a fixed concentration of forskolin is added to all wells, followed by the cell suspension. The final concentration of forsklin should be pre-determined to elicit a submaximal but robust cAMP response.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for cAMP production.
-
Detection: The reaction is stopped, and the amount of cAMP is quantified using a commercially available detection kit, typically based on competitive binding assays such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve for the test compound is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production) is calculated.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay measures the activation of Gαq/11-coupled receptors, such as Group I mGluRs, which stimulate phospholipase C (PLC).
Principle: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.
Protocol:
-
Cell Culture and Labeling: Cells expressing the mGluR subtype of interest are cultured in the presence of [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Washing: Cells are washed to remove unincorporated [³H]-myo-inositol.
-
Lithium Chloride Treatment: Cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Agonist Stimulation: Increasing concentrations of the test compound (this compound) are added to the cells and incubated for a specific time (e.g., 30-60 minutes).
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography. The radioactivity of the inositol phosphate fraction is then measured using liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration at which the compound produces 50% of the maximal response) is determined.
Whole-Cell Patch-Clamp Electrophysiology (for Ionotropic Glutamate Receptors)
This technique directly measures the ion flow through the channel of ionotropic receptors upon agonist binding.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing the receptor of interest. The membrane patch is then ruptured to allow electrical access to the entire cell. The current flowing through the ion channels in response to agonist application is recorded.
Protocol:
-
Cell Preparation: Cells expressing the desired ionotropic glutamate receptor subtype (e.g., AMPA or kainate receptors) are prepared on a coverslip.
-
Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A patch-clamp amplifier and data acquisition system are used for recording.
-
Patching: A glass micropipette filled with an intracellular solution is brought into contact with a cell, and a gigaseal is formed. The membrane is then ruptured to achieve the whole-cell configuration.
-
Agonist Application: The test compound (this compound) at various concentrations is rapidly applied to the cell using a perfusion system.
-
Current Recording: The resulting inward or outward currents are recorded at a fixed holding potential.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured. A concentration-response curve is constructed, and the EC50 value is calculated. To isolate the activity at a specific receptor subtype, selective antagonists for other receptor types present in the cell can be used.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures involved in assessing this compound specificity, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacological characterization of glutamatergic agonists and antagonists at recombinant human homomeric and heteromeric kainate receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
Validating Behavioral Outcomes of L-CCG-I and Related Compounds: A Comparative Guide
This guide provides a comparative analysis of the behavioral outcomes associated with the selective metabotropic glutamate receptor agonist, L-CCG-I, and its related compounds, L-Carnosine and L-Histidine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance based on available experimental data.
This compound: A Selective Metabotropic Glutamate Receptor Agonist
This compound is a conformationally restricted glutamate analogue that acts as a selective agonist for metabotropic glutamate receptors (mGluRs).[1] Its effects on learning, memory, and psychostimulant-induced behaviors have been investigated in preclinical models.
| Behavioral Domain | This compound Effect | Control/Comparator | Experimental Model | Key Findings |
| Learning and Memory | Impaired acquisition | Vehicle | Morris water escape task in rats | 500 nmol this compound administered intracerebroventricularly impaired the ability of rats to learn the location of the hidden platform. The no-effect dose was 5 nmol.[1] |
| Psychostimulant-Induced Locomotion | Attenuation of hyperlocomotion | DCG-IV | Phencyclidine (PCP)-induced hyperlocomotion in mice | This compound showed a less potent effect in depressing PCP-induced hyperlocomotion compared to the mGluR agonist DCG-IV.[2] |
The Morris water escape task is a widely used behavioral procedure to study spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Rats are placed in the pool at various start locations.
-
The animals must learn the location of the submerged platform to escape the water.
-
This compound or a vehicle control is administered intracerebroventricularly 30 minutes before each daily acquisition session for five consecutive days.[1]
-
-
Measures: Escape latency (time to find the platform), path length, and time spent in the target quadrant are recorded to assess learning and memory.
L-Carnosine and L-Histidine: Related Compounds with Neurological Effects
Given the limited specific data on this compound, this section explores the behavioral outcomes of L-Carnosine and its precursor, L-Histidine. These compounds have been investigated for their roles in anxiety, cognition, and other neurological functions.
| Compound | Behavioral Domain | Effect | Control/Comparator | Experimental Model | Key Findings |
| L-Carnosine | Anxiety | Attenuated anxiety-like behaviors | Vehicle | CD157 Knockout Mice (ASD model) | Oral supplementation of L-carnosine suppressed the increase in plasma corticosterone levels in response to acute stress and reduced anxiety-like behaviors.[3] |
| Cognition | Improved cognition | Placebo | Children with ADHD | L-carnosine supplementation showed potential benefits in improving attention and reducing hyperactivity.[4] Animal and human studies suggest it may improve executive function.[5] | |
| Social Behavior | Ameliorated social behavioral deficits | Vehicle | CD157 Knockout Mice (ASD model) | Chronic administration of L-carnosine improved social deficits in this mouse model of autism.[3] | |
| L-Histidine | Anxiety | Insufficient intake induced anxiety-like behaviors | Control Diet | Male Mice | A diet with insufficient L-histidine reduced brain histamine content and led to anxiety-like behaviors. |
| Cognition | Depletion affected response-related processes | Placebo, L-tyrosine/L-phenylalanine depletion | Healthy Volunteers | L-histidine depletion enlarged the effect of response complexity in a choice reaction time task.[6] | |
| Feeding Behavior | Anorectic effect | Control | Animal studies | L-histidine administration has been shown to have an anorectic effect.[7] |
The elevated plus maze is a standard test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Mice are treated with L-carnosine or a control substance.
-
Each mouse is placed in the center of the maze and allowed to explore for a set period.
-
-
Measures: The time spent in and the number of entries into the open and closed arms are recorded. A preference for the closed arms is indicative of anxiety-like behavior.
References
- 1. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of DCG-IV and L-CCG-1 upon phencyclidine (PCP)-induced locomotion and behavioral changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of L-Carnosine Supplementation on Cognitive Function and Behavior in Children with Attention-Deficit/Hyperactivity Disorder – Shield Healthcare [shieldhealthcare.in]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Ccg-I and ACPD on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key mGluR Agonists
In the intricate landscape of neuroscience research, particularly in the study of synaptic plasticity, the modulation of metabotropic glutamate receptors (mGluRs) has proven to be a critical avenue of investigation. Among the pharmacological tools used to probe these receptors, L-(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-Ccg-I) and (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid (ACPD) have emerged as key agonists. This guide provides a comparative analysis of their effects on synaptic plasticity, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their experimental design and interpretation.
At a Glance: this compound vs. ACPD
| Feature | This compound | ACPD |
| Primary Target | Group II and Group III mGluRs | Group I and Group II mGluRs |
| Primary Effect on Basal Synaptic Transmission | Depression | Depression or Potentiation (context-dependent) |
| Effect on Long-Term Potentiation (LTP) | Tends to inhibit or reduce LTP | Can enhance LTP or induce a slow-onset potentiation (SOP) |
| Effect on Long-Term Depression (LTD) | Can induce or occlude LTD | Can induce LTD |
| Mechanism of Action | Primarily presynaptic inhibition of neurotransmitter release via Gi/o-coupled pathways | Complex, involving both presynaptic and postsynaptic mechanisms via Gq and Gi/o-coupled pathways |
Quantitative Analysis of Synaptic Transmission Modulation
| Compound | Concentration | Effect on Field Potential | Reference |
| This compound | 10 µM | 8 ± 4% reduction | [1] |
| This compound | 100 µM | 32 ± 4% reduction | [1] |
| This compound | 300 µM | 38 ± 7% reduction | [1] |
| ACPD | 100-250 µM | Reversible inhibition of EPSPs in CA1 | [2] |
| ACPD | Not Specified | Can generate a slow onset potentiation (SOP) of population EPSPs in CA1 in a subset of slices.[3] | [3] |
Signaling Pathways
The distinct effects of this compound and ACPD on synaptic plasticity stem from their differential activation of mGluR subtypes and their downstream signaling cascades.
References
- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1S, 3R-ACPD induces a region of negative slope conductance in the steady-state current-voltage relationship of hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L-Ccg-I: A General Guideline
Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal instructions for L-Ccg-I was not publicly available at the time of this writing. The following information provides essential safety and logistical guidance based on general best practices for the disposal of non-hazardous or low-hazard solid laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound, a potent group II metabotropic glutamate receptor agonist, requires careful handling and disposal to ensure laboratory safety and environmental compliance. While specific disposal protocols are determined by the substance's full hazard profile found in its SDS, a general framework can be applied for its management as a solid chemical waste.
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, compiled from various suppliers. This information is crucial for initial assessment and proper handling.
| Property | Value |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in aqueous base |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE) for Handling
When handling this compound powder or preparing for its disposal, appropriate personal protective equipment should be worn to minimize exposure.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[2][3]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1] If there is a risk of splashing, a face shield should be worn in conjunction with goggles.[4]
-
Body Protection: A standard laboratory coat should be worn.[3] Ensure it is buttoned to cover as much skin as possible.
-
Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[3]
Step-by-Step Disposal Procedure for this compound
This procedural guidance is based on standard practices for disposing of solid, non-hazardous, or low-hazard research chemicals.
Step 1: Hazard Assessment & Waste Determination
-
Review all available information for this compound. Based on current data, it is not classified as a hazardous substance for transport. However, institutional policies may classify it as chemical waste requiring special disposal.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS office. [5][6][7] Most chemical waste, regardless of hazard level, must be managed through a dedicated program.[5]
Step 2: Prepare the Chemical Waste Container
-
Select a container that is compatible with the chemical, in good condition, and has a secure, screw-top lid.[8] Plastic containers are often preferred for hazardous waste when compatible.[5]
-
For solid waste like this compound, the original container can often be used for disposal.[9]
-
If transferring waste, ensure the new container is clean and appropriate. Never use food or beverage containers.[8]
Step 3: Label the Waste Container
-
Properly labeling the waste container is critical for safety and compliance. Attach your institution's hazardous waste tag.[5]
-
The label must include, at a minimum:
-
The words "Hazardous Waste".[5]
-
The full, unabbreviated chemical name: "(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine" or "this compound".[5]
-
The total quantity of the waste.
-
The date waste was first added to the container (accumulation start date).[5]
-
The Principal Investigator's name, lab location (building and room number), and contact information.[5]
-
Step 4: Store the Waste Container Securely
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste was generated.[8][10]
-
The SAA must be at or near the point of generation.[10]
-
Ensure the container is kept closed except when adding waste.[8][10]
-
Store the container away from incompatible materials and in a location that minimizes the risk of spills or breakage (e.g., in secondary containment, below eye level).[9]
Step 5: Arrange for Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[10]
-
Follow their specific procedures for requesting a collection. Do not move the waste from the laboratory yourself.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound based on general laboratory safety protocols.
Caption: Logical workflow for the safe disposal of laboratory chemicals.
References
- 1. osha.gov [osha.gov]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. hsa.ie [hsa.ie]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Safe Chemical Waste Disposal [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling L-Ccg-I
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of L-Ccg-I.
This document provides crucial safety and logistical information for the handling of this compound, a potent group II metabotropic glutamate receptor agonist used in neuroscience research.[1][2] Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent potential exposure.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the solid compound or solutions. |
| Hand Protection | Nitrile Gloves | Check for tears or holes before each use. Dispose of gloves immediately after handling the compound. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against splashes and spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and experimental integrity.
Experimental Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
